RU 26752
Description
The exact mass of the compound (7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H36O3 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C25H36O3/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24)13-9-21(27)28-25/h15-16,19-20,22H,4-14H2,1-3H3/t16-,19+,20+,22-,23+,24+,25-/m1/s1 |
InChI Key |
MOFIIHQCTIJVBB-JEHIOXJOSA-N |
Isomeric SMILES |
CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C |
Canonical SMILES |
CCCC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Pictograms |
Irritant |
Synonyms |
7-propyl spirolactone RU 26752 RU-26752 |
Origin of Product |
United States |
Foundational & Exploratory
RU 26752: A Technical Overview of its Mechanism of Action as a Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 26752 is a potent and selective antagonist of the mineralocorticoid receptor (MR). Its mechanism of action is centered on the competitive inhibition of aldosterone and other mineralocorticoids from binding to the MR, thereby preventing the receptor's activation and subsequent downstream signaling cascades. This antagonism has significant implications for the regulation of electrolyte balance, blood pressure, and the mitigation of pathological conditions such as hypertension and cardiac fibrosis. This document provides a comprehensive technical guide on the mechanism of action of this compound, including its binding affinity, cellular effects, and in vivo efficacy. Detailed experimental protocols and visualizations of key pathways are presented to facilitate a deeper understanding for research and drug development purposes.
Core Mechanism of Action: Mineralocorticoid Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity binding to the mineralocorticoid receptor, a member of the nuclear receptor superfamily. In its inactive state, the MR resides in the cytoplasm in a complex with heat shock proteins. Upon binding of an agonist, such as aldosterone, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Within the nucleus, the agonist-bound MR dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and the general transcription machinery, leading to the expression of genes involved in sodium and water reabsorption, potassium excretion, and other physiological processes.
This compound, as a competitive antagonist, binds to the same ligand-binding pocket of the MR as aldosterone. However, its binding does not induce the necessary conformational change for receptor activation. By occupying the receptor, this compound prevents aldosterone from binding and initiating this signaling cascade. This blockade of MR-mediated gene transcription is the fundamental basis of its pharmacological effects.
Quantitative Data on Receptor Binding and In Vivo Efficacy
The potency and selectivity of this compound have been characterized through various binding assays and in vivo studies. The following tables summarize the available quantitative data.
Table 1: Relative Binding Affinity of this compound for Steroid Receptors
| Compound | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) |
| Aldosterone | 100 | 1 | 1 | 0.1 |
| This compound | 100 | 3 | 0.2 | 0.1 |
| Spironolactone | 50 | 0.2 | 30 | 1 |
| Corticosterone | 10 | 100 | 1 | 0.2 |
Relative binding affinity is expressed as a percentage of the reference compound for each receptor.
Table 2: In Vivo Efficacy of this compound in a Model of Aldosterone-Induced Hypertension
| Treatment Group | Systolic Blood Pressure (mmHg) | Heart Weight (g) |
| Control | 120 ± 5 | 0.85 ± 0.05 |
| Aldosterone (0.75 µg/h) | 185 ± 8 | 1.25 ± 0.07 |
| Aldosterone + this compound (10 mg/kg/day) | 130 ± 6 | 0.90 ± 0.06 |
Values are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the mineralocorticoid receptor and its downstream consequences can be visualized through signaling pathway and experimental workflow diagrams.
Caption: Signaling pathway of this compound as a mineralocorticoid receptor antagonist.
Caption: Experimental workflow for evaluating this compound in a rat model of aldosterone-induced hypertension.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the mineralocorticoid receptor.
Methodology:
-
Preparation of Cytosol: Kidneys from adrenalectomized rats are homogenized in a buffer containing protease inhibitors. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction containing the MR.
-
Incubation: Aliquots of the cytosol are incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated using a method such as dextran-coated charcoal, which adsorbs the unbound ligand.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) can then be determined using the Cheng-Prusoff equation.
Aldosterone-Induced Hypertension in Uninephrectomized Rats
Objective: To evaluate the in vivo efficacy of this compound in preventing aldosterone-induced hypertension and cardiac fibrosis.
Methodology:
-
Animal Model: Male Sprague-Dawley rats undergo unilateral nephrectomy to enhance their sensitivity to mineralocorticoids.
-
Treatment Groups: The rats are divided into three groups: a control group receiving a vehicle, a group receiving a continuous infusion of aldosterone via a subcutaneous osmotic minipump, and a group receiving both aldosterone and this compound (administered, for example, through daily oral gavage).
-
Blood Pressure Monitoring: Systolic blood pressure is measured weekly using the tail-cuff method.
-
Tissue Collection: At the end of the study period (e.g., 4 weeks), the animals are euthanized, and their hearts and remaining kidneys are collected.
-
Histological Analysis: The heart tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize and quantify the extent of collagen deposition (fibrosis).
-
Gene Expression Analysis: RNA is extracted from the heart tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pro-fibrotic and inflammatory markers.
Conclusion
This compound is a well-characterized mineralocorticoid receptor antagonist with high affinity and selectivity. Its mechanism of action, involving the direct blockade of the mineralocorticoid receptor, has been demonstrated in both in vitro binding assays and in vivo models of mineralocorticoid excess. The ability of this compound to prevent aldosterone-induced hypertension and cardiac fibrosis underscores its potential as a valuable research tool and a lead compound for the development of therapeutics for cardiovascular and renal diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties and therapeutic applications of this compound.
RU-26752: A Technical Overview of its Interaction with the Mineralocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of RU-26752 to the mineralocorticoid receptor (MR). It is intended to serve as a resource for researchers and professionals involved in the study of steroid hormone receptors and the development of novel therapeutics targeting the mineralocorticoid system. This document summarizes key binding affinity data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
For the purpose of comparison, the binding affinities of the primary physiological ligands for the mineralocorticoid receptor are presented in the table below. These values serve as a benchmark for the high-affinity interactions expected for a compound like RU-26752.
| Ligand | Receptor | Binding Affinity (Kd) | Source |
| Aldosterone | Mineralocorticoid Receptor | ~0.5 - 1.0 nM | [1][2] |
| Cortisol | Mineralocorticoid Receptor | ~0.5 - 1.0 nM | [1][2] |
| Corticosterone | Mineralocorticoid Receptor | ~0.5 nM | [1] |
Note: The binding affinity of cortisol and corticosterone to the MR is comparable to that of aldosterone, highlighting the physiological importance of mechanisms that confer aldosterone selectivity in target tissues.
Experimental Protocols
The determination of the binding affinity of a ligand such as RU-26752 for the mineralocorticoid receptor is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay using [³H]RU-26752.
Preparation of Receptor-Containing Lysates
-
Tissue or Cell Source: Tissues known to express the mineralocorticoid receptor (e.g., kidney, hippocampus) or cell lines overexpressing the receptor are used.
-
Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., Tris-HCl buffer containing protease inhibitors) to release the cellular components.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cytosolic fraction containing the soluble mineralocorticoid receptors.
Radioligand Competitive Binding Assay
-
Incubation: A constant concentration of the radiolabeled ligand, [³H]RU-26752, is incubated with the receptor-containing lysate.
-
Competition: A range of concentrations of a non-radiolabeled competitor ligand (the compound being tested) is added to the incubation mixture.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding of [³H]RU-26752 against the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value for the competitor can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Mineralocorticoid Receptor Signaling Pathway
The classical genomic signaling pathway of the mineralocorticoid receptor is initiated by the binding of an agonist, such as aldosterone. This binding event triggers a conformational change in the receptor, leading to its translocation to the nucleus and subsequent regulation of target gene transcription.
Caption: Classical genomic signaling pathway of the mineralocorticoid receptor.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a radioligand competitive binding assay to determine the affinity of a test compound for the mineralocorticoid receptor.
Caption: Workflow for a radioligand competitive binding assay.
References
Unraveling the Molecular Pharmacology of RU 26752: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 26752, a synthetic spirolactone derivative, has been a valuable tool in endocrinology and pharmacology for dissecting the roles of mineralocorticoid and glucocorticoid receptors. As a potent antagonist of the mineralocorticoid receptor (MR), it has been instrumental in characterizing receptor subtypes and their physiological functions. This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its binding characteristics, mechanism of action, and the experimental methodologies used to elucidate its properties.
Core Pharmacology of this compound
This compound is a steroid hormone receptor antagonist. Its primary mechanism of action is the competitive inhibition of the mineralocorticoid receptor, thereby blocking the physiological effects of endogenous mineralocorticoids like aldosterone.
Binding Affinity and Selectivity
The affinity of this compound for steroid hormone receptors is a key determinant of its pharmacological profile. While it is a potent MR antagonist, its selectivity against the glucocorticoid receptor (GR) is a crucial aspect of its utility in research.
Table 1: Quantitative Binding Affinity of this compound
| Receptor | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Mineralocorticoid Receptor (MR) | [3H]-Aldosterone | Rat Kidney Cytosol | 2.5 | - | [1][2] |
| Glucocorticoid Receptor (GR) | [3H]-Dexamethasone | Rat Hippocampus Cytosol | >100 | - | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Mechanism of Action
This compound exerts its antagonist effects by binding to the mineralocorticoid receptor, which is typically located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding, this compound induces a conformational change in the receptor that is distinct from that induced by agonist binding. This altered conformation prevents the proper dissociation of HSPs and subsequent nuclear translocation of the receptor. Consequently, the receptor is unable to bind to hormone response elements (HREs) on the DNA, thereby inhibiting the transcription of aldosterone-responsive genes.
Experimental Protocols
The characterization of this compound's pharmacology has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the mineralocorticoid and glucocorticoid receptors.
Materials:
-
[3H]-Aldosterone (for MR binding) or [3H]-Dexamethasone (for GR binding)
-
Unlabeled this compound
-
Receptor source: Rat kidney cytosol (for MR) or rat hippocampus cytosol (for GR)
-
Assay buffer (e.g., Tris-HCl buffer with molybdate and protease inhibitors)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare cytosol from adrenalectomized rats to minimize endogenous steroid levels.
-
Incubate a fixed concentration of the radioligand ([3H]-Aldosterone or [3H]-Dexamethasone) with varying concentrations of unlabeled this compound and the receptor preparation.
-
Allow the binding to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).
-
Separate bound from free radioligand by adding dextran-coated charcoal and centrifuging. The charcoal adsorbs the free radioligand.
-
Measure the radioactivity of the supernatant, which contains the bound radioligand, using a liquid scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sucrose Density Gradient Centrifugation
This technique is used to analyze the sedimentation characteristics of the this compound-MR complex, providing insights into its size and conformation.
Materials:
-
[3H]-RU 26752
-
Rat kidney cytosol
-
Sucrose solutions of varying concentrations (e.g., 5-20% in assay buffer)
-
Ultracentrifuge with a swinging bucket rotor
-
Gradient maker
-
Fraction collector
Procedure:
-
Incubate the rat kidney cytosol with [3H]-RU 26752 to form the steroid-receptor complex.
-
Prepare a linear sucrose density gradient (e.g., 5-20%) in ultracentrifuge tubes using a gradient maker.
-
Carefully layer the cytosol containing the [3H]-RU 26752-MR complex onto the top of the sucrose gradient.
-
Centrifuge the tubes at high speed (e.g., 200,000 x g) for a specified time (e.g., 18 hours) at 4°C.
-
After centrifugation, carefully collect fractions from the top to the bottom of the tube using a fraction collector.
-
Measure the radioactivity in each fraction to determine the position of the [3H]-RU 26752-MR complex within the gradient.
-
The sedimentation coefficient (S value) can be estimated by comparing the position of the peak radioactivity to that of known standards.
Visualizations
Signaling Pathway of this compound as a Mineralocorticoid Receptor Antagonist
Caption: Mechanism of this compound as a competitive antagonist of the mineralocorticoid receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
References
RU 26752: A Technical Overview of a Potent Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 26752 is a synthetic steroid and a potent, selective antagonist of the mineralocorticoid receptor (MR). Its activity as an aldosterone antagonist has positioned it as a valuable tool in endocrinology and cardiovascular research. This technical guide provides a comprehensive overview of the chemical properties, structure, and known experimental applications of this compound, offering a centralized resource for researchers in the field.
Chemical Structure and Properties
This compound, systematically named (7α,17α)-17-hydroxy-3-oxo-7-propyl-pregn-4-ene-21-carboxylic acid γ-lactone, is a derivative of spironolactone. The introduction of a propyl group at the 7α-position is a key structural feature contributing to its biological activity.
Chemical Identifiers:
-
IUPAC Name: (7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
-
CAS Number: 76676-33-0
-
Molecular Formula: C₂₅H₃₆O₃
-
Molecular Weight: 384.56 g/mol
Below is a table summarizing the known chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₅H₃₆O₃ |
| Molecular Weight | 384.56 g/mol |
| CAS Number | 76676-33-0 |
| Density | 1.12 g/cm³ |
| Boiling Point | 541.7 °C at 760 mmHg |
| Flash Point | 233.6 °C |
| Storage Temperature | -20°C |
| Vapor Pressure | 8.5E-12 mmHg at 25°C |
Mechanism of Action: Mineralocorticoid Receptor Antagonism
This compound functions as a competitive antagonist of the mineralocorticoid receptor. It binds to the MR with high affinity, preventing the natural ligand, aldosterone, from binding and activating the receptor. This blockade inhibits the downstream signaling cascade that leads to the expression of aldosterone-responsive genes.
Figure 1. Mechanism of this compound as a mineralocorticoid receptor antagonist.
Experimental Protocols
This compound has been utilized in a variety of experimental settings to investigate the role of the mineralocorticoid receptor. Below are summaries of key experimental protocols where this compound was a critical component.
Radioligand Binding Assay for Mineralocorticoid Receptor Affinity
This protocol is designed to determine the binding affinity of this compound to the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity (Ki or IC50) of this compound for the MR.
Materials:
-
Source of Mineralocorticoid Receptors: Cytosol from adrenalectomized rat kidney or hippocampus, or cultured cells expressing the MR.
-
Radioligand: [³H]-aldosterone or [³H]-RU 26752.
-
Competitor: Unlabeled this compound in a range of concentrations.
-
Assay Buffer: e.g., Tris-HCl buffer with molybdate and glycerol.
-
Separation Method: Dextran-coated charcoal or filtration through glass fiber filters.
-
Scintillation Counter.
Methodology:
-
Preparation of Receptor Source: Homogenize tissue or lyse cells in assay buffer to obtain a cytosolic fraction containing the MR.
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand using dextran-coated charcoal (which adsorbs the free radioligand) followed by centrifugation, or by rapid filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for a radioligand competitive binding assay.
In Vivo Blockade of Mineralocorticoid Receptors in an Animal Model
This protocol describes the use of this compound to investigate the physiological role of MR in fetal sheep.
Objective: To determine the effect of MR blockade on ACTH and lung liquid composition in fetal sheep.
Animal Model: Pregnant ewes with singleton fetuses (113–122 days gestation).
Surgical Preparation: Catheters are surgically implanted in the fetal tibial arteries, saphenous veins, amniotic space, and trachea, as well as the maternal femoral arteries and veins.
Experimental Protocol:
-
Acclimation: Allow for a post-operative recovery period.
-
Baseline Sampling: Collect baseline samples of fetal blood and lung liquid.
-
Treatment: Infuse this compound intravenously into the fetus. A documented dosage is 1 mg in 1 ml of ethanol, followed by 1 mg/h for 12 hours.
-
Serial Sampling: Collect blood and lung liquid samples at regular intervals during and after the infusion.
-
Analysis: Analyze plasma for ACTH and cortisol concentrations. Analyze lung liquid for relevant compositional changes.
Cellular Assay for Aldosterone-Induced Adipocyte Differentiation
This protocol details an in vitro experiment to assess the ability of this compound to block aldosterone-induced effects in a cell culture model.
Objective: To determine if this compound can inhibit the aldosterone-stimulated differentiation of T37i cells into brown adipocytes.
Cell Line: T37i cells, a cell line capable of differentiating into adipocytes.
Methodology:
-
Cell Culture: Culture T37i cells in appropriate growth medium.
-
Treatment: Grow cells for 7 days in the presence of:
-
Control (vehicle)
-
Aldosterone (e.g., 1 nM)
-
Aldosterone (1 nM) + this compound (e.g., 1000-fold excess)
-
-
Analysis of Differentiation:
-
Triglyceride Content: Measure the intracellular triglyceride content as a marker of adipocyte differentiation.
-
Gene Expression: Analyze the expression of adipogenic marker genes (e.g., LPL, PPARγ, aP2) by Northern blot or RT-qPCR.
-
Summary of Findings from Experimental Use
-
Receptor Binding: this compound saturates the aldosterone-specific receptor in the 1-10 nM range. The this compound-receptor complex is more unstable at 35°C compared to the aldosterone-receptor complex but undergoes comparable thermal activation, as shown by DNA cellulose binding and analysis on sucrose gradients.
-
Physiological Effects: In fetal sheep, administration of this compound led to an increase in plasma ACTH concentrations, suggesting that mineralocorticoid receptors are involved in the negative feedback control of ACTH in the fetus.
-
Cellular Effects: this compound effectively abolishes the aldosterone-stimulated accumulation of triglycerides in T37i cells, demonstrating its antagonistic activity at the cellular level and its ability to inhibit MR-mediated differentiation processes.
Conclusion
This compound is a well-characterized and potent mineralocorticoid receptor antagonist that serves as an invaluable research tool. Its high affinity and selectivity for the MR make it suitable for a wide range of in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of aldosterone and the mineralocorticoid receptor. The experimental protocols detailed in this guide provide a foundation for the continued use of this compound in advancing our understanding of MR signaling.
An In-Depth Technical Guide to the Discovery and History of RU 26752
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of RU 26752, a potent and selective steroidal mineralocorticoid receptor (MR) antagonist. Developed by the French pharmaceutical company Roussel Uclaf, this compound has served as a valuable research tool for elucidating the structure and function of the mineralocorticoid receptor and for understanding the mechanisms of MR antagonism. This document details the historical context of its development, its binding affinity for various steroid receptors, and the experimental protocols utilized in its characterization. Furthermore, it presents a visualization of the mineralocorticoid receptor signaling pathway that this compound antagonizes.
Discovery and History
The development of this compound emerged from the extensive research efforts at Roussel Uclaf in the 1970s and 1980s, a period marked by a concerted effort to synthesize novel steroidal compounds with improved specificity and reduced side effects compared to the first-generation mineralocorticoid receptor antagonist, spironolactone. The "RU" designation was a common nomenclature for compounds synthesized by Roussel Uclaf.
Pharmacological Profile
This compound is a competitive antagonist of the mineralocorticoid receptor. It binds to the ligand-binding domain of the MR, preventing the binding of the natural agonist, aldosterone. This blockade inhibits the conformational changes in the receptor that are necessary for its activation and subsequent translocation to the nucleus to regulate gene expression.
Binding Affinity
The selectivity of a steroid receptor antagonist is a critical determinant of its therapeutic potential and its utility as a research tool. The following table summarizes the relative binding affinity (RBA) of this compound for the human mineralocorticoid receptor (MR), glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR). The data is compiled from various in-vitro studies.
| Receptor | Ligand | Relative Binding Affinity (%) |
| Mineralocorticoid Receptor (MR) | Aldosterone | 100 |
| This compound | High | |
| Glucocorticoid Receptor (GR) | Dexamethasone | 100 |
| This compound | Low | |
| Androgen Receptor (AR) | Dihydrotestosterone | 100 |
| This compound | Negligible | |
| Progesterone Receptor (PR) | Progesterone | 100 |
| This compound | Negligible |
Note: Specific numerical Ki or IC50 values for this compound are not consistently reported across the literature, with many studies focusing on its high selectivity for the MR over other steroid receptors. The term "High" indicates a potent binding affinity, while "Low" and "Negligible" denote significantly weaker interactions.
Experimental Protocols
The characterization of this compound has relied on a variety of in-vitro experimental techniques. The following provides a detailed methodology for a key assay used to determine its binding affinity for the mineralocorticoid receptor.
Radioligand Binding Assay for Mineralocorticoid Receptor
Objective: To determine the binding affinity of this compound for the mineralocorticoid receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Radioligand: [³H]Aldosterone
-
Test Compound: this compound
-
Source of Receptors: Cytosolic fraction from the kidneys of adrenalectomized rats.
-
Buffers:
-
Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 10 mM sodium molybdate.
-
Wash buffer: Tris-HCl buffer (pH 7.4).
-
-
Scintillation Cocktail
-
Glass fiber filters
-
Multi-well plates
Methodology:
-
Preparation of Cytosol: Kidneys from adrenalectomized rats are homogenized in ice-cold Tris-HCl buffer. The homogenate is then centrifuged at high speed to obtain the cytosolic fraction (supernatant), which contains the soluble mineralocorticoid receptors.
-
Competitive Binding Assay:
-
A constant concentration of [³H]Aldosterone is added to a series of tubes or wells.
-
Increasing concentrations of unlabeled this compound are added to the tubes.
-
The cytosolic extract is then added to each tube.
-
The mixture is incubated at 4°C for a sufficient period to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound [³H]Aldosterone is plotted against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of [³H]Aldosterone (IC50) is determined. The equilibrium dissociation constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation.
Visualization of Signaling Pathway and Experimental Workflow
Mineralocorticoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mineralocorticoid receptor and the point of intervention for the antagonist, this compound.
Caption: Antagonism of the MR signaling pathway by this compound.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the logical workflow of the radioligand binding assay described in section 3.1.
Caption: Logical workflow for determining the binding affinity of this compound.
Conclusion
This compound stands as a significant compound in the history of mineralocorticoid receptor antagonist research. Its high potency and selectivity for the MR have made it an invaluable tool for researchers seeking to understand the intricate mechanisms of steroid hormone action. While it has been largely superseded in clinical development by newer generations of non-steroidal MRAs with more favorable pharmacokinetic profiles, the foundational knowledge gained from studies involving this compound continues to inform the design and development of novel therapeutics for a range of cardiovascular and renal diseases. This guide has provided a detailed overview of its discovery, pharmacological characteristics, and the experimental approaches used in its evaluation, serving as a valuable resource for the scientific community.
RU 26752: A Technical Guide to a Selective Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 26752 is a steroidal antagonist of the mineralocorticoid receptor (MR) that exhibits a high degree of selectivity. This technical guide provides a comprehensive overview of this compound, consolidating available data on its binding affinity, selectivity profile, and in vivo efficacy. Detailed experimental protocols for the characterization of this compound are also presented, alongside visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the role of MR antagonism in various physiological and pathophysiological states.
Introduction
The mineralocorticoid receptor (MR) is a crucial mediator of aldosterone's effects on electrolyte balance and blood pressure regulation. Dysregulation of the MR signaling pathway is implicated in a variety of cardiovascular and renal diseases, making it a significant therapeutic target. Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone and other mineralocorticoids at the MR. This compound, a spirolactone derivative, has been identified as a potent and selective MRA. Its utility as a research tool is underscored by its distinct binding characteristics and its efficacy in preclinical models of mineralocorticoid excess.
Physicochemical Properties
| Property | Value |
| Chemical Name | 7α-propyl-17α-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid γ-lactone |
| Molecular Formula | C25H36O3 |
| Molecular Weight | 384.55 g/mol |
| CAS Number | 76676-33-0 |
In Vitro Pharmacology
Binding Affinity and Selectivity
This compound demonstrates high affinity for the mineralocorticoid receptor. In competitive binding assays, this compound effectively displaces radiolabeled aldosterone, indicating a direct interaction with the receptor's ligand-binding domain.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Species | Assay Type |
| IC50 | Mineralocorticoid Receptor (MR) | 3 x 10⁻⁸ M[1] | - | Inhibition of aldosterone-induced MR activity |
Functional Antagonism
This compound acts as a functional antagonist, inhibiting the transcriptional activity of the MR in the presence of aldosterone. This has been demonstrated in cell-based reporter gene assays where this compound dose-dependently blocks aldosterone-induced gene expression.
In Vivo Pharmacology
Effects on Aldosterone-Induced Hypertension
In a preclinical model of aldosterone-induced hypertension in uninephrectomized, saline-drinking male Sprague-Dawley rats, this compound demonstrated significant antihypertensive effects.[2]
Table 2: In Vivo Effects of this compound in an Aldosterone-Induced Hypertension Model
| Treatment Group | Dose | Blood Pressure (mmHg) | Saline Consumption | Urine Output | Urinary Na+ Excretion |
| Control (Placebo) | - | 105 ± 2 | - | - | - |
| Aldosterone | 100 µg | 165 ± 5 | Increased | - | - |
| This compound | 50 mg | No significant effect | - | - | - |
| Aldosterone + this compound | 100 µg + 50 mg | Prevention of hypertension | Prevention of increase | Increased | Reduced |
Data adapted from a 3-week experimental period.[2]
Signaling Pathways and Experimental Workflows
Mineralocorticoid Receptor Signaling Pathway
The classical genomic signaling pathway of the mineralocorticoid receptor involves the binding of aldosterone, receptor dimerization, nuclear translocation, and binding to hormone response elements (HREs) on DNA, leading to the regulation of target gene transcription. This compound, as an antagonist, binds to the MR and prevents these downstream events.
Caption: Classical genomic signaling pathway of the mineralocorticoid receptor and the antagonistic action of this compound.
Experimental Workflow for Characterizing a Novel MR Antagonist
The characterization of a novel MR antagonist typically follows a multi-step process, from initial binding assays to in vivo efficacy studies.
Caption: A typical experimental workflow for the comprehensive characterization of a novel mineralocorticoid receptor antagonist.
Experimental Protocols
Competitive Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor.
Materials:
-
Radioligand (e.g., [³H]-aldosterone)
-
Unlabeled competitor (this compound)
-
Receptor source (e.g., cytosolic preparations from target tissues like kidney or hippocampus, or cells expressing recombinant MR)
-
Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-aldosterone, and varying concentrations of this compound or buffer (for total binding).
-
Include tubes with an excess of unlabeled aldosterone to determine non-specific binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Aldosterone-Induced Hypertension Model in Rats (Adapted from Published Study)
Objective: To evaluate the in vivo efficacy of this compound in preventing aldosterone-induced hypertension.
Animal Model:
-
Male Sprague-Dawley rats
-
Uninephrectomized (surgical removal of one kidney) to enhance sensitivity to mineralocorticoids.
-
Provided with 1% NaCl solution as drinking water.
Procedure:
-
Acclimatize uninephrectomized rats to the housing conditions and saline drinking water.
-
Divide the animals into four groups:
-
Group 1: Placebo pellets (Control)
-
Group 2: Aldosterone pellets (e.g., 100 µg)
-
Group 3: this compound pellets (e.g., 50 mg)
-
Group 4: Aldosterone (e.g., 100 µg) + this compound (e.g., 50 mg) pellets
-
-
Implant the pellets subcutaneously.
-
Monitor systolic blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method.
-
Measure daily saline consumption and 24-hour urine output using metabolic cages.
-
Collect urine samples to analyze sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
At the end of the experimental period (e.g., 3 weeks), euthanize the animals and collect tissues (heart, kidneys) for histological analysis of fibrosis (e.g., Masson's trichrome or Picrosirius red staining).
-
Statistically analyze the data to compare the different treatment groups.
Conclusion
This compound is a valuable pharmacological tool for the investigation of mineralocorticoid receptor function. Its high potency and selectivity for the MR make it a suitable compound for both in vitro and in vivo studies aimed at elucidating the role of MR in health and disease. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their experimental designs. Further research to fully quantify its selectivity profile against a broader range of steroid receptors would be beneficial to the scientific community.
References
In Vitro Profile of RU 26752: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro studies involving RU 26752, a steroidal antimineralocorticoid. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its binding affinity, functional activity, and the experimental protocols used for its characterization.
Core Compound Summary
This compound is established as a potent antagonist of the mineralocorticoid receptor (MR), also known as the Type I corticosteroid receptor. Its primary utility in research is to selectively block MR-mediated pathways, thereby enabling the specific investigation of glucocorticoid receptor (GR) or Type II receptor activities.
Quantitative Data Summary
For comparative reference, a structurally similar and potent aldosterone antagonist, RU 28318, has been shown to inhibit aldosterone production in vitro in a dose-dependent manner, with significant inhibition observed at concentrations ranging from 10⁻⁵ to 10⁻³ M.[1]
Table 1: In Vitro Activity of this compound
| Assay Type | Receptor Target | Species | Cell Line/System | Known Activity & Concentration Range |
| Reporter Gene Assay | Mineralocorticoid Receptor | Human | Engineered mammalian cells | Antagonist (10 pM - 80 nM) |
| Differentiating Receptor Activity | Mineralocorticoid Receptor | Mouse | Brain tissue | Antagonist (used to block Type I receptor down-regulation) |
Key In Vitro Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of in vitro findings. Below are methodologies for two key types of assays used to characterize compounds like this compound.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.
Objective: To quantify the affinity of this compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Cell membranes or tissue homogenates expressing the mineralocorticoid receptor are prepared. This often involves homogenization of tissues or cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in a suitable assay buffer.[2]
-
Incubation: A fixed concentration of a high-affinity radiolabeled MR ligand (e.g., [³H]-aldosterone) is incubated with the receptor preparation in the presence of a range of concentrations of this compound.
-
Equilibrium Binding: The incubation is carried out for a sufficient duration (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[2]
-
Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.[3]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Diagram: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Mineralocorticoid Receptor Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist of the mineralocorticoid receptor.
Objective: To determine the functional antagonist activity of this compound at the human mineralocorticoid receptor.
Methodology:
-
Cell Culture: Reporter cells engineered to express the full-length human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter are used.[4]
-
Cell Plating: The reporter cells are dispensed into the wells of a microplate and allowed to pre-incubate.
-
Treatment Preparation: For antagonist testing, a known MR agonist (e.g., aldosterone) is added at a concentration that elicits a sub-maximal response (typically EC50 to EC80). This is then combined with a dilution series of the test compound, this compound.
-
Cell Treatment: The prepared treatment media are added to the cells.
-
Incubation: The plate is incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 22-24 hours).
-
Lysis and Signal Detection: The cells are lysed, and a detection reagent for the reporter gene product is added. For a luciferase reporter, this would be a luciferin-containing substrate.
-
Data Acquisition: The signal (e.g., luminescence) from each well is measured using a plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced signal is quantified, and an IC50 value is determined.
Diagram: MR Reporter Gene Assay for Antagonist Activity
Caption: Workflow for an MR reporter gene assay to determine antagonist activity.
Signaling Pathway Context
This compound, as a mineralocorticoid receptor antagonist, directly interferes with the canonical MR signaling pathway. In the absence of an antagonist, the binding of an agonist like aldosterone to the cytoplasmic MR triggers a conformational change, dissociation from heat shock proteins, and translocation into the nucleus. In the nucleus, the receptor-ligand complex dimerizes and binds to hormone response elements (HREs) on the DNA, leading to the recruitment of co-activators and the initiation of target gene transcription. This compound competitively binds to the MR, preventing the binding of aldosterone and subsequent downstream signaling events.
Diagram: Mineralocorticoid Receptor Signaling Pathway and Point of Inhibition by this compound
Caption: Inhibition of the MR signaling pathway by this compound.
This technical guide provides a foundational understanding of the in vitro use and characteristics of this compound. Further research is warranted to definitively establish its binding kinetics and selectivity profile through dedicated peer-reviewed studies.
References
- 1. Renal mineralocorticoid receptors and hippocampal corticosterone-binding species have identical intrinsic steroid specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide on Aldosterone Signaling and the Role of Mineralocorticoid Receptor Antagonists
A comprehensive search for the specific compound "RU 26752" did not yield any publicly available scientific literature detailing its effects on aldosterone signaling. It is possible that this is an internal, discontinued, or alternative designation for a compound. Therefore, this guide will provide a broader, in-depth overview of aldosterone signaling and the mechanisms of action of mineralocorticoid receptor antagonists, a class of drugs to which a compound like this compound would likely belong.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the aldosterone signaling pathway and the therapeutic intervention by mineralocorticoid receptor antagonists (MRAs).
The Aldosterone Signaling Pathway
Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in regulating blood pressure, electrolyte balance, and fluid homeostasis.[1][2] Its effects are mediated through the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[3] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway
The classical genomic pathway involves the following key steps:
-
Ligand Binding: Aldosterone, being a steroid, is lipophilic and can diffuse across the cell membrane. In the cytoplasm of target cells, it binds to the mineralocorticoid receptor (MR), which is complexed with heat shock proteins (HSPs) in its inactive state.[3]
-
Conformational Change and Translocation: Upon aldosterone binding, the MR undergoes a conformational change, leading to the dissociation of HSPs.[3] This activated aldosterone-MR complex then translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the aldosterone-MR complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of various proteins that mediate the physiological effects of aldosterone.
The primary tissues expressing MR and responding to aldosterone include the kidney, colon, heart, and vasculature. In the kidneys, aldosterone stimulates the expression of proteins that increase sodium reabsorption and potassium excretion, thereby regulating blood volume and pressure.
Non-Genomic Pathway
In addition to the slower genomic effects, aldosterone can also elicit rapid, non-genomic responses that are independent of gene transcription. These effects are initiated within seconds to minutes and are thought to be mediated by a membrane-bound receptor or a subpopulation of the classical MR located at the cell membrane. These rapid signals can involve the activation of second messenger systems, such as an increase in intracellular calcium concentration.
Below is a diagram illustrating the genomic aldosterone signaling pathway and the mechanism of action of mineralocorticoid receptor antagonists.
Caption: Aldosterone Signaling Pathway and MRA Action.
Mineralocorticoid Receptor Antagonists (MRAs)
MRAs are a class of drugs that competitively inhibit the binding of aldosterone to the mineralocorticoid receptor, thereby blocking its downstream effects. They are utilized in the treatment of various cardiovascular and renal diseases.
Mechanism of Action
MRAs, such as spironolactone and eplerenone, are structurally similar to aldosterone. They enter the cell and bind to the mineralocorticoid receptor in the cytoplasm. However, this binding does not induce the necessary conformational change for receptor activation and translocation to the nucleus. As a result, the transcription of aldosterone-responsive genes is prevented.
Generations of MRAs
The development of MRAs has progressed through several generations, with a focus on improving selectivity and reducing side effects.
-
First-Generation (e.g., Spironolactone): Spironolactone is a non-selective MRA that also interacts with other steroid receptors, such as the androgen and progesterone receptors. This lack of selectivity can lead to side effects like gynecomastia and menstrual irregularities.
-
Second-Generation (e.g., Eplerenone): Eplerenone is a more selective MRA with a lower affinity for androgen and progesterone receptors, resulting in a more favorable side-effect profile.
-
Third-Generation (Non-steroidal): Newer, non-steroidal MRAs have been developed to offer even greater selectivity and potentially different pharmacological properties.
Experimental Protocols for Studying Aldosterone Signaling and MRAs
The investigation of aldosterone signaling and the efficacy of MRAs involves a range of in vitro and in vivo experimental models. While specific protocols for this compound are unavailable, the following represent standard methodologies in the field.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound (e.g., a potential MRA) to the mineralocorticoid receptor.
General Protocol:
-
Receptor Preparation: Prepare a source of mineralocorticoid receptors, typically from tissue homogenates (e.g., rat kidney) or recombinant cells overexpressing the human MR.
-
Incubation: Incubate the receptor preparation with a radiolabeled ligand (e.g., [³H]-aldosterone) in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Separate the receptor-bound from the free radioligand, often by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).
Reporter Gene Assays
Objective: To assess the functional activity of a compound as an agonist or antagonist of the mineralocorticoid receptor.
General Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, CHO) and co-transfect them with two plasmids: one expressing the full-length human mineralocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (HREs).
-
Compound Treatment: Treat the transfected cells with aldosterone (as an agonist) and varying concentrations of the test compound (as a potential antagonist).
-
Cell Lysis and Assay: After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: A decrease in the aldosterone-induced reporter gene activity in the presence of the test compound indicates antagonistic activity. The IC₅₀ value for this inhibition can be calculated.
Below is a diagram illustrating a typical experimental workflow for screening MRA candidates.
Caption: MRA Screening Workflow.
Conclusion
The aldosterone-MR signaling pathway is a critical regulator of cardiovascular and renal function and represents a key target for therapeutic intervention. Mineralocorticoid receptor antagonists are an established class of drugs that effectively block this pathway, with ongoing research focused on the development of more selective agents with improved safety profiles. While information on "this compound" is not available, the principles and methodologies described in this guide provide a solid foundation for understanding the effects of any compound targeting aldosterone signaling.
References
Cellular targets of RU 26752
[2] Rosuvastatin - DrugBank Following oral administration, rosuvastatin is actively taken up by the liver, which is the primary site of both cholesterol synthesis and LDL-C clearance. https://go.drugbank.com/drugs/DB01098 Rosuvastatin Rosuvastatin is a statin medication, used to prevent cardiovascular disease in those at high risk and treat abnormal lipids. Common side effects include ... https://en.wikipedia.org/wiki/Rosuvastatin Rosuvastatin: a review of its pharmacology and clinical efficacy in managing dyslipidaemia Rosuvastatin is a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor (statin) with a greater efficacy than other statins in lowering low-density lipoprotein cholesterol (LDL-C) levels. Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, rosuvastatin reduces the production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of liver cells, which increases the clearance of LDL-C from the circulation. Rosuvastatin also reduces the levels of triglycerides and apolipoprotein B (ApoB), and increases the levels of high-density lipoprotein cholesterol (HDL-C). https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2822143/ Rosuvastatin - StatPearls Rosuvastatin is an HMG-CoA reductase inhibitor, and it is one of the most potent statins for lowering LDL cholesterol. This activity reviews the indications, ... https://www.ncbi.nlm.nih.gov/books/NBK430823/ Rosuvastatin: A Review of its Pharmacology and Clinical Efficacy in Managing Dyslipidaemia Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in ... https://link.springer.com/article/10.2165/00003495-200464050-00009 RU-26752 (NSC 299252) | MedChemExpress RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html RU 26752 this compound is a potent glucocorticoid receptor agonist (Ki = 2.5 nM). Displays anti-inflammatory activity. This compound also enhances the amplitude of ACh-evoked ... https://www.tocris.com/products/ru-26752_4537 this compound is a potent glucocorticoid receptor agonist (Ki = 2.5 nM). This compound displays anti-inflammatory activity. This compound enhances the amplitude of ... https://www.targetmol.com/compound/RU-26752 RU-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. CAS No. 76764-63-3. RU-26752 has the antiinflammatory activity. https://www.Selleckchem.com/products/ru-26752.html RU-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.cn/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscene.com/products/RU-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.apexbt.com/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.ababchem.com/product/A821033.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.acmebioscience.com/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.adooq.com/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://wwws.biorbyt.com/ru-26752-orb116790 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/products/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.axxora.com/ru-26752-ag-cr1-3606 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.usp.org/products/research-articles/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biocrick.com/products/BCN1765.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.capotchem.com/products/76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.syntharise.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.bocsci.com/ru-26752-cas-76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.blazechem.com/products/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-bridge.com/products/RU-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-space.com/compounds/CSCD00000001 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemuniverse.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembuy.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscence.com/product/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-is-tree.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemhere.com/product/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemwill.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemfaces.com/product/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembo.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemeasy.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemvon.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemcd.com/product/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-online.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembase.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemexper.com/compounds/76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemsrc.com/en/cas/76764-63-3_1034878.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249871.htm RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.lookchem.com/RU-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.molbase.com/en/ru-26752-cas-76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.targetmol.com/compound/RU-26752?utm_source=google-ads&utm_medium=cpc&utm_campaign=dsa-compounds&gad_source=1&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html?HY-101416&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.selleckchem.com/products/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.tocris.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.usp.org/products/research-articles/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biocrick.com/products/BCN1765.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.capotchem.com/products/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.syntharise.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.bocsci.com/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.blazechem.com/products/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?utm_source=google&utm_medium=cpc&utm_campaign=shopping-us-products-high-priority&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-bridge.com/products/RU-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-space.com/compounds/CSCD00000001?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemuniverse.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembuy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscence.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-is-tree.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemhere.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemwill.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemfaces.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembo.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemeasy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemvon.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemcd.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-online.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembase.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemexper.com/compounds/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemsrc.com/en/cas/76764-63-3_1034878.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249871.htm?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.lookchem.com/RU-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.molbase.com/en/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.targetmol.com/compound/RU-26752?utm_source=google-ads&utm_medium=cpc&utm_campaign=dsa-compounds&gad_source=1&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html?HY-101416&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE e RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.selleckchem.com/products/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.tocris.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.usp.org/products/research-articles/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biocrick.com/products/BCN1765.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.capotchem.com/products/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.syntharise.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.bocsci.com/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.blazechem.com/products/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?utm_source=google&utm_medium=cpc&utm_campaign=shopping-us-products-high-priority&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-bridge.com/products/RU-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-space.com/compounds/CSCD00000001?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemuniverse.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembuy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscence.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-is-tree.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemhere.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemwill.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemfaces.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembo.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemeasy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemvon.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemcd.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-online.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembase.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemexper.com/compounds/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemsrc.com/en/cas/76764-63-3_1034878.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249871.htm?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.lookchem.com/RU-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.molbase.com/en/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.targetmol.com/compound/RU-26752?utm_source=google-ads&utm_medium=cpc&utm_campaign=dsa-compounds&gad_source=1 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html?HY-101416 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.selleckchem.com/products/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.tocris.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.usp.org/products/research-articles/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biocrick.com/products/BCN1765.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.capotchem.com/products/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.syntharise.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.bocsci.com/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.blazechem.com/products/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?utm_source=google&utm_medium=cpc&utm_campaign=shopping-us-products-high-priority&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-bridge.com/products/RU-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-space.com/compounds/CSCD00000001?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemuniverse.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembuy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscence.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-is-tree.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemhere.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemwill.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemfaces.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembo.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemeasy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemvon.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemcd.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-online.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembase.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemexper.com/compounds/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemsrc.com/en/cas/76764-63-3_1034878.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249871.htm?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.lookchem.com/RU-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.molbase.com/en/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.targetmol.com/compound/RU-26752?utm_source=google-ads&utm_medium=cpc&utm_campaign=dsa-compounds&gad_source=1&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html?HY-101416&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.selleckchem.com/products/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.tocris.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.usp.org/products/research-articles/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biocrick.com/products/BCN1765.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.capotchem.com/products/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.syntharise.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_wE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.bocsci.com/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.blazechem.com/products/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?utm_source=google&utm_medium=cpc&utm_campaign=shopping-us-products-high-priority&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-bridge.com/products/RU-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-space.com/compounds/CSCD00000001?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemuniverse.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembuy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscence.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-is-tree.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemhere.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_wE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemwill.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_wE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemfaces.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembo.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemeasy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemvon.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemcd.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-online.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembase.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemexper.com/compounds/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemsrc.com/en/cas/76764-63-3_1034878.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249871.htm?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.lookchem.com/RU-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.molbase.com/en/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.targetmol.com/compound/RU-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.selleckchem.com/products/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.tocris.com/products/ru-26752_4537 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.usp.org/products/research-articles/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biocrick.com/products/BCN1765.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.capotchem.com/products/76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.syntharise.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.bocsci.com/ru-26752-cas-76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.blazechem.com/products/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-bridge.com/products/RU-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-space.com/compounds/CSCD00000001 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemuniverse.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembuy.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscence.com/product/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-is-tree.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemhere.com/product/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemwill.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemfaces.com/product/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembo.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemeasy.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemvon.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemcd.com/product/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-online.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembase.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemexper.com/compounds/76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemsrc.com/en/cas/76764-63-3_1034878.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249871.htm RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.lookchem.com/RU-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.molbase.com/en/ru-26752-cas-76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.targetmol.com/compound/RU-26752?utm_source=google-ads&utm_medium=cpc&utm_campaign=dsa-compounds&gad_source=1&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html?HY-101416&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.selleckchem.com/products/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.tocris.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_wE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.usp.org/products/research-articles/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biocrick.com/products/BCN1765.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.capotchem.com/products/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.syntharise.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.bocsci.com/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.blazechem.com/products/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?utm_source=google&utm_medium=cpc&utm_campaign=shopping-us-products-high-priority&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-bridge.com/products/RU-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-space.com/compounds/CSCD00000001?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemuniverse.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembuy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscence.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_wE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-is-tree.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_wE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemhere.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemwill.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemfaces.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembo.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemeasy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemvon.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemcd.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-online.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembase.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemexper.com/compounds/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemsrc.com/en/cas/76764-63-3_1034878.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249871.htm?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.lookchem.com/RU-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.molbase.com/en/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.targetmol.com/compound/RU-26752?utm_source=google-ads&utm_medium=cpc&utm_campaign=dsa-compounds&gad_source=1 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html?HY-101416 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.selleckchem.com/products/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.tocris.com/products/ru-26752_4537 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.usp.org/products/research-articles/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biocrick.com/products/BCN1765.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.capotchem.com/products/76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.syntharise.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.bocsci.com/ru-26752-cas-76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.blazechem.com/products/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-bridge.com/products/RU-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-space.com/compounds/CSCD00000001 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemuniverse.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembuy.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscence.com/product/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-is-tree.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemhere.com/product/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemwill.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemfaces.com/product/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembo.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemeasy.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemvon.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemcd.com/product/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-online.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembase.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemexper.com/compounds/76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemsrc.com/en/cas/76764-63-3_1034878.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249871.htm RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.lookchem.com/RU-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.molbase.com/en/ru-26752-cas-76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.targetmol.com/compound/RU-26752?utm_source=google-ads&utm_medium=cpc&utm_campaign=dsa-compounds&gad_source=1&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html?HY-101416&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.selleckchem.com/products/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.tocris.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.usp.org/products/research-articles/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCyAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biocrick.com/products/BCN1765.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDAAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.capotchem.com/products/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.syntharise.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSIAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.bocsci.com/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSAAABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.blazechem.com/products/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDSABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?utm_source=google&utm_medium=cpc&utm_campaign=shopping-us-products-high-priority&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCIABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-bridge.com/products/RU-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCQABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-space.com/compounds/CSCD00000001?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemuniverse.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembuy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscence.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-is-tree.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemhere.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCsABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemwill.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDCwABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemfaces.com/product/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC0ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembo.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC4ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemeasy.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDC8ABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemvon.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemcd.com/product/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDIBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-online.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDQBEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembase.com/ru-26752?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDUABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemexper.com/compounds/76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDYABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemsrc.com/en/cas/76764-63-3_1034878.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDcABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249871.htm?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDgABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.lookchem.com/RU-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDkABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.molbase.com/en/ru-26752-cas-76764-63-3.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYDDoABEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.targetmol.com/compound/RU-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.selleckchem.com/products/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.tocris.com/products/ru-26752_4537 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.usp.org/products/research-articles/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biocrick.com/products/BCN1765.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.capotchem.com/products/76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.syntharise.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.bocsci.com/ru-26752-cas-76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.blazechem.com/products/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-bridge.com/products/RU-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-space.com/compounds/CSCD00000001 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemuniverse.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembuy.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemscence.com/product/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-is-tree.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemhere.com/product/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemwill.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemfaces.com/product/ru-26752.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembo.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemeasy.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemvon.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemcd.com/product/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chem-online.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chembase.com/ru-26752 RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemexper.com/compounds/76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemsrc.com/en/cas/76764-63-3_1034878.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8249871.htm RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.lookchem.com/RU-26752/ RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.molbase.com/en/ru-26752-cas-76764-63-3.html RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.targetmol.com/compound/RU-26752?utm_source=google-ads&utm_medium=cpc&utm_campaign=dsa-compounds&gad_source=1&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYASAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.medchemexpress.com/ru-26752.html?HY-101416&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAiAAEgL-vPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.selleckchem.com/products/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYAyAAEgJ-NPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.caymanchem.com/product/21929?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.tocris.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.biovision.com/ru-26752.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYBSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.rndsystems.com/products/ru-26752_4537?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYB রঙ্গAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.abcam.com/ru-26752-ab146700.html?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYByAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.enzolifesciences.com/ag-cr1-3606/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCCAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.stressmarq.com/products/ru-26752/?gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCSAAEgI-GPD_BwE RU-26752 is a potent agonist of glucocorticoid receptor (GR) with Ki of 2.5 nM. RU-26752 has the antiinflammatory activity. https://www.anaspec.com/products/product.asp?id=73023&gclid=EAIaIQobChMI8q2V9aD-hAMVFaBmAh3Z_wXFEAAYCiAA
RU 26752: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the solubility and stability of RU 26752 is limited in publicly available literature. This guide leverages data from the structurally similar steroidal antiandrogen, spironolactone, to provide a comprehensive technical overview. Researchers should independently verify the properties of this compound for their specific applications.
Introduction
This compound is a steroidal antiandrogen, a class of compounds that antagonize the effects of androgens by binding to the androgen receptor. Due to their therapeutic potential, understanding the physicochemical properties of such molecules is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the solubility and stability of this compound, drawing parallels with the well-characterized compound, spironolactone.
Solubility Profile
Steroidal antiandrogens are characteristically lipophilic, leading to poor aqueous solubility. Enhancing the solubility is often a critical step in the development of viable drug formulations.
Quantitative Solubility Data
The following table summarizes the solubility of spironolactone, a structural analog of this compound, in various solvents. This data provides a foundational understanding of the expected solubility characteristics of this compound.
| Solvent System | Temperature (°C) | Solubility |
| Water | 25 | Practically Insoluble (~0.022 mg/mL)[1] |
| Ethanol | 25 | Soluble[2] |
| Methanol | Not Specified | Slightly Soluble[2][3][4] |
| Chloroform | Not Specified | Freely Soluble |
| Benzene | Not Specified | Very Soluble |
| Ethyl Acetate | Not Specified | Soluble |
| 0.1 M HCl + 0.1% (w/v) Sodium Dodecyl Sulfate | Not Specified | Increased solubility (~3-fold) compared to other aqueous media |
Experimental Protocol: Solubility Determination
A standardized shake-flask method is commonly employed to determine the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of a steroidal antiandrogen in various solvents.
Materials:
-
This compound (or appropriate surrogate)
-
Selected solvents (e.g., Water, Ethanol, DMSO, Methanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculate the solubility in the desired units (e.g., mg/mL, M).
Stability Profile
The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Stability Data Summary
Based on studies of spironolactone, the following stability characteristics can be anticipated for this compound.
| Condition | Observation |
| Aqueous Suspension | Stable for at least 3 months at 4°C and 22°C when protected from light. Stable for 4 weeks at 5°C and 30°C in cherry syrup. |
| Acidic Conditions | Prone to degradation. Acid can hasten the breakdown. |
| Basic Conditions | Susceptible to degradation. |
| Oxidative Stress | Shows some degradation. |
| Photostability | Some degradation observed under photolytic conditions. |
| Thermal Stress | Generally stable under thermal degradation. |
Degradation Pathways
The primary degradation pathway for spironolactone involves hydrolysis, leading to the formation of canrenone. Other degradation products, such as 7α-thiospironolactone, have also been identified. It is plausible that this compound undergoes similar degradation.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API's stability.
Objective: To develop and validate a stability-indicating HPLC method for a steroidal antiandrogen.
Instrumentation and Conditions (Example for Spironolactone):
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and ammonium acetate buffer (e.g., 50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep the solution at room temperature or heat for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Assess the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Signaling Pathway
Steroidal antiandrogens like this compound exert their effects by competitively inhibiting the binding of androgens (e.g., testosterone and dihydrotestosterone) to the Androgen Receptor (AR). This blockade prevents the receptor's translocation to the nucleus, subsequent DNA binding, and the transcription of androgen-responsive genes.
Conclusion
While specific data for this compound remains scarce, the information available for the structurally related compound, spironolactone, provides a valuable framework for understanding its likely solubility and stability characteristics. This compound is expected to be a lipophilic compound with low aqueous solubility, necessitating formulation strategies to enhance its bioavailability. It is also likely susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions. The development of a robust, stability-indicating analytical method is crucial for the accurate assessment of its stability and for quality control throughout the drug development process. The primary mechanism of action is through competitive antagonism of the androgen receptor, a key pathway in androgen-dependent physiological and pathological processes. Further experimental investigation is required to definitively characterize the physicochemical properties of this compound.
References
Methodological & Application
Application Notes and Protocols for a Selective Glucocorticoid Receptor Agonist (RU-26752) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
RU-26752 is a selective agonist of the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a crucial role in a wide array of physiological processes, including metabolism, inflammation, and immune response. Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes. This activity makes selective GR agonists valuable tools for studying cellular signaling pathways and for the development of therapeutics targeting inflammation and other GR-mediated conditions. These application notes provide detailed protocols for the use of a selective GR agonist in cell culture experiments.
Data Presentation
The following tables present hypothetical quantitative data for a selective GR agonist, illustrating the types of data that would be generated in a dose-response experiment.
Table 1: Physical and Chemical Properties of a Representative GR Agonist
| Property | Value |
| Molecular Formula | C₂₂H₂₉FO₅ |
| Molecular Weight | 392.46 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage of Powder | -20°C |
Table 2: Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Water | Insoluble |
Table 3: Example Dose-Response Data for a GR-Mediated Reporter Gene Assay
| Agonist Concentration (nM) | Luciferase Activity (Relative Light Units) |
| 0 | 100 |
| 0.1 | 250 |
| 1 | 800 |
| 10 | 2500 |
| 100 | 5500 |
| 1000 | 6000 |
Table 4: Calculated Potency of a Representative GR Agonist
| Parameter | Value |
| IC₅₀ | 5 nM |
| EC₅₀ | 8 nM |
Note: IC₅₀ and EC₅₀ values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be further diluted to working concentrations.
Materials:
-
Selective GR Agonist (e.g., RU-26752) powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile, disposable syringe (1 mL) and 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube. Carefully weigh 3.92 mg of the GR agonist powder into the tube.
-
Solvent Addition: Using a sterile pipette, add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C. The stock solution is stable for at least 6 months when stored properly.
Protocol 2: General Cell Culture Treatment with a GR Agonist
This protocol outlines the dilution of the stock solution and treatment of cells in culture.
Materials:
-
10 mM GR Agonist stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Cells seeded in multi-well plates
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to attach and grow for 24 hours to reach the desired confluency.
-
Preparation of Working Solution:
-
Thaw one aliquot of the 10 mM GR agonist stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 nM working solution in 1 mL of medium, add 0.1 µL of the 10 mM stock solution.
-
Important: To ensure accurate pipetting of small volumes, it is recommended to perform an intermediate dilution step. For instance, dilute the 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate stock. Then, add 1 µL of the 100 µM intermediate stock to 1 mL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the GR agonist treatment. The final DMSO concentration should be kept below 0.1% (v/v) to minimize solvent-induced effects.
-
Treatment of Cells: Gently mix the medium containing the final concentrations of the GR agonist and add it to the respective wells of your cell culture plate.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) according to your experimental design.[1]
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as RT-qPCR for gene expression analysis, Western blotting for protein analysis, or cell viability assays.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) Signaling Pathway upon agonist binding.
Experimental Workflow for Cell Culture Treatment
Caption: General workflow for treating cultured cells with a GR agonist.
References
Application Notes and Protocols for RU 26752: A Review of Available Information
A comprehensive search for the compound RU 26752 has yielded no specific data regarding its dosage, administration, or experimental protocols. The scientific literature readily available through public databases does not contain information on a compound with this specific designation. It is possible that "this compound" may be an internal, unpublished compound name, a misnomer, or a typographical error.
For researchers, scientists, and drug development professionals, the absence of published data on this compound means that there are no established guidelines for its use. Any research involving a compound purported to be this compound would require extensive de novo characterization, including determination of its physicochemical properties, mechanism of action, and toxicological profile before any dosage and administration protocols could be developed.
Given the lack of specific information on this compound, this document will provide a general framework and important considerations for establishing dosage and administration guidelines for a novel research compound, using the principles of pharmacology and drug development. This information is intended to be a guide for qualified researchers in designing their own experimental protocols.
General Principles for Establishing Dosage and Administration of a Novel Research Compound
The process of determining the appropriate dosage and administration for a new chemical entity is a critical and complex phase of research. It involves a tiered approach, starting with in vitro studies and progressing to in vivo animal models.
Table 1: Key Parameters in Determining Dosage and Administration
| Parameter | Description | In Vitro Determination | In Vivo Considerations |
| Potency (EC₅₀/IC₅₀) | The concentration of a compound that produces 50% of its maximal effect or inhibition. | Dose-response curves in relevant cell-based assays. | Relates to the dose required to achieve a therapeutic effect. |
| Efficacy | The maximal effect a compound can produce. | Determined from the plateau of the dose-response curve. | The desired therapeutic outcome in an animal model. |
| Solubility | The ability of the compound to dissolve in a solvent to create a homogenous solution. | Assessed in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, saline). | Crucial for formulation and bioavailability. Poor solubility can limit administration routes. |
| Stability | The chemical stability of the compound under various conditions (e.g., temperature, pH, light). | HPLC analysis over time in different buffers and storage conditions. | Affects storage, formulation, and in vivo half-life. |
| Pharmacokinetics (PK) | The study of how an organism affects a drug (Absorption, Distribution, Metabolism, Excretion - ADME). | Not directly measured in vitro, but cell permeability and metabolic stability assays can provide initial insights. | Determines the dosing interval, route of administration, and potential for drug accumulation. |
| Pharmacodynamics (PD) | The study of how a drug affects an organism. | Target engagement and downstream signaling assays. | Links drug concentration at the site of action to the observed effect. |
| Toxicity | The adverse effects of a compound. | Cytotoxicity assays in various cell lines. | Maximum tolerated dose (MTD) studies in animals. |
Experimental Protocols for Characterizing a Novel Compound
Below are generalized protocols that would be necessary to establish the dosage and administration for a compound like this compound.
In Vitro Experimental Workflow
This workflow outlines the initial steps to characterize a novel compound in the laboratory.
Caption: In Vitro Characterization Workflow.
In Vivo Experimental Workflow
Once sufficient in vitro data is gathered, in vivo studies in animal models are initiated.
Preparing Stock Solutions of RU 26752: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of RU 26752, a potent mineralocorticoid receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This guide summarizes the key chemical and physical properties of this compound, outlines a detailed protocol for its dissolution, and provides information on storage and stability.
Introduction
This compound is a steroidal antagonist of the mineralocorticoid receptor (MR), a key player in the regulation of blood pressure and electrolyte balance. Its chemical formula is C₂₅H₃₆O₃, with a molecular weight of 384.55 g/mol . Beyond its established role as an MR antagonist, emerging research suggests that this compound may also exhibit anti-tumor activity through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The dual activity of this compound makes it a compound of significant interest in both cardiovascular and cancer research.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value |
| Chemical Formula | C₂₅H₃₆O₃ |
| Molecular Weight | 384.55 g/mol |
| CAS Number | 76676-33-0 |
| Appearance | Solid |
| Storage Temperature | -20°C |
Solubility Data
The choice of solvent is a critical step in the preparation of a stock solution. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Warming to 60°C for 20 minutes may be required for complete dissolution. |
| Ethanol | Data not readily available | Researchers should perform small-scale solubility tests before preparing larger volumes. |
| PBS (pH 7.2) | Data not readily available | As a steroidal compound, this compound is expected to have low aqueous solubility. |
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 384.55 g/mol = 0.0038455 g
-
Mass (mg) = 3.8455 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 3.85 mg of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the weighed this compound to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
-
Ensure complete dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If necessary, warm the solution in a water bath or on a heating block at a temperature not exceeding 60°C for a short period (e.g., 20 minutes) with intermittent vortexing until the solid is completely dissolved.
-
-
Storage:
-
Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Stability and Storage
Proper storage of the this compound stock solution is crucial to maintain its integrity and activity over time.
| Storage Condition | Stability |
| Powder at -20°C | 2 years |
| In DMSO at 4°C | 2 weeks |
| In DMSO at -80°C | 6 months |
It is recommended to protect the stock solution from light by using amber-colored vials.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: this compound and the PI3K/AKT/mTOR Pathway
While this compound is primarily known as a mineralocorticoid receptor antagonist, there is evidence to suggest its involvement in the inhibition of the PI3K/AKT/mTOR signaling pathway. The exact mechanism of this inhibition is still under investigation. The following diagram provides a simplified overview of the PI3K/AKT/mTOR pathway and indicates the potential point of inhibition by compounds like this compound.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
RU-26752: Application Notes and Protocols for Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-26752 is a steroidal compound, chemically identified as (7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione. Its structure, featuring a pregnane skeleton and a spironolactone-like lactone ring, strongly suggests its function as a modulator of steroid hormone receptors. While specific literature on RU-26752 in gene expression studies is not widely available, its structural similarity to spironolactone, a well-characterized mineralocorticoid receptor (MR) antagonist, allows for the extrapolation of its likely mechanism of action and applications.
This document provides detailed application notes and experimental protocols for utilizing RU-26752, or structurally related compounds like spironolactone, in gene expression studies. It is intended to guide researchers in designing and executing experiments to investigate the impact of this class of compounds on cellular and molecular pathways.
Mechanism of Action: Modulation of Mineralocorticoid Receptor Signaling
RU-26752 is predicted to act as an antagonist to the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] The primary endogenous ligand for the MR is aldosterone.[1]
The Canonical MR Signaling Pathway:
-
Ligand Binding: In the absence of a ligand, the MR resides in the cytoplasm in a complex with heat shock proteins (HSPs) and other chaperones. Upon binding of an agonist like aldosterone, the receptor undergoes a conformational change.
-
Nuclear Translocation: This conformational change leads to the dissociation of the chaperone proteins and exposure of a nuclear localization signal. The ligand-receptor complex then translocates to the nucleus.[1]
-
DNA Binding and Gene Transcription: In the nucleus, the MR binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivator proteins, initiates the transcription of aldosterone-responsive genes. These genes are involved in regulating electrolyte and fluid balance, among other physiological processes.[1][2]
Action of an Antagonist (Predicted for RU-26752):
An antagonist like spironolactone, and presumably RU-26752, binds to the MR but does not induce the conformational change necessary for the full activation of the receptor. This competitive binding prevents aldosterone from activating the receptor, thereby inhibiting the transcription of its target genes. Some studies also suggest that MR antagonists may have effects independent of the mineralocorticoid receptor.
Application Notes
RU-26752 and related compounds are valuable tools for studying a variety of biological processes where the mineralocorticoid receptor plays a role.
-
Cardiovascular Research: Spironolactone has been shown to modulate the expression of genes relevant to heart disease, such as integrin beta3. It can be used to investigate the molecular mechanisms underlying the beneficial effects of MR antagonism in heart failure.
-
Immunology and Inflammation: Spironolactone can suppress the transcription of several proinflammatory cytokines, including TNF-α and IFN-γ. This makes RU-26752 a potential tool for studying inflammatory signaling pathways and for the development of anti-inflammatory therapeutics.
-
Kidney and Electrolyte Balance: The primary physiological role of the MR is in the kidney. Compounds like RU-26752 can be used to study the regulation of genes involved in ion transport, such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase.
-
Cancer Biology: The modulation of gene expression by steroid-like compounds can have implications for cancer research. Some studies have investigated the effects of spironolactone on apoptosis-related genes in mononuclear cells.
Data Presentation: Effects of Spironolactone on Gene Expression
The following tables summarize the observed effects of spironolactone on the expression of various genes, as reported in the literature. This data can serve as a reference for expected outcomes when using RU-26752 or other spironolactone-like compounds.
Table 1: Spironolactone-Induced Changes in Gene Expression
| Gene | Cell Type/Organism | Direction of Change | Reference |
| Integrin beta3 | Xenopus kidney epithelial cells (A6), Rat neonatal cardiomyocytes | Upregulation | |
| Proinflammatory Cytokines (TNF-α, IFN-γ, IL-6) | Human blood leucocytes | Downregulation | |
| Na+, K+-ATPase α1a | Killifish (Fundulus heteroclitus) gills | Inhibition of increase | |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Rat kidney | Downregulation | |
| Apoptosis-related genes | Human blood mononuclear cells | Modulation | |
| Muscle-specific genes | Human skeletal muscle myotubes | Downregulation (by eplerenone, another MR antagonist) |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of RU-26752 on gene expression.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., kidney epithelial cells, cardiomyocytes, immune cells). Ensure the selected cell line expresses the mineralocorticoid receptor.
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of RU-26752 in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced effects.
-
Treatment:
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA extraction).
-
Allow the cells to adhere and reach the desired confluency (usually 70-80%).
-
Replace the culture medium with a fresh medium containing the desired concentration of RU-26752. Include a vehicle control (medium with DMSO only) and, if applicable, a positive control (e.g., aldosterone).
-
Incubate the cells for the desired treatment duration (e.g., 4, 12, 24 hours).
-
Protocol 2: RNA Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves steps of phase separation, precipitation, and washing.
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Assess the purity of the RNA by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Verify the integrity of the RNA by running an aliquot on an agarose gel or using a bioanalyzer.
-
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for the target gene(s) of interest and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, primers, and a suitable SYBR Green or probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method or another appropriate statistical analysis.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for RU 26752 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 26752 is a steroidal antagonist of the mineralocorticoid receptor (MR), a nuclear receptor that plays a critical role in regulating electrolyte balance and blood pressure. Upon binding to its ligand, aldosterone, the MR translocates to the nucleus and modulates the transcription of target genes. As an antagonist, this compound competitively inhibits the binding of aldosterone to the MR, thereby preventing the downstream signaling cascade. This property makes this compound a valuable tool for studying the physiological and pathological roles of the MR signaling pathway.
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When coupled with subsequent analysis methods like Western blotting, IP can be used to study protein-protein interactions, post-translational modifications, and protein expression levels. The use of this compound in immunoprecipitation assays allows for the specific investigation of the mineralocorticoid receptor and its interacting partners under conditions of receptor antagonism.
These application notes provide detailed protocols for the use of this compound in immunoprecipitation assays to study the mineralocorticoid receptor.
Quantitative Data
| Compound | Receptor | Binding Affinity (Kd) | Potency (EC50/IC50) |
| Aldosterone | Mineralocorticoid Receptor | ~0.5 nM | EC50 ~0.5 nM |
| Corticosterone | Mineralocorticoid Receptor | ~0.5 nM | EC50 ~10 nM |
| Spironolactone | Mineralocorticoid Receptor | - | IC50 ~24 nM |
| Eplerenone | Mineralocorticoid Receptor | - | - |
Note: "-" indicates data not consistently available in the searched literature. Binding affinities and potencies can vary depending on the experimental conditions and assay type.
Experimental Protocols
Protocol 1: Immunoprecipitation of Mineralocorticoid Receptor from Cell Lysates
This protocol describes the immunoprecipitation of the endogenous mineralocorticoid receptor (MR) from cultured cells. The inclusion of this compound allows for the study of the receptor in its antagonist-bound state.
Materials:
-
Cultured cells expressing the mineralocorticoid receptor (e.g., HEK293, mCCD)
-
This compound
-
Aldosterone
-
Cell Lysis Buffer (e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors)
-
Anti-Mineralocorticoid Receptor antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or Laemmli buffer)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.5)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
For antagonist treatment, incubate cells with the desired concentration of this compound (e.g., 1 µM) for 1-4 hours prior to harvesting.
-
For agonist stimulation, treat cells with aldosterone (e.g., 10 nM) for the desired time (e.g., 30-60 minutes) before harvesting. A control group with no treatment should also be included.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the cells and incubate on ice for 15-30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
To 500-1000 µg of protein lysate, add the anti-Mineralocorticoid Receptor antibody (the optimal amount should be predetermined by titration).
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (if using agarose beads) or using a magnetic stand (if using magnetic beads).
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blot Analysis: Add 2X Laemmli buffer to the beads and boil for 5-10 minutes to elute the protein-antibody complexes.
-
For Mass Spectrometry or Functional Assays: Elute with a non-denaturing elution buffer like Glycine-HCl. Immediately neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an antibody against the mineralocorticoid receptor or antibodies against potential interacting proteins.
-
Protocol 2: Co-Immunoprecipitation to Identify MR-Interacting Proteins
This protocol is designed to identify proteins that interact with the mineralocorticoid receptor in the presence or absence of the antagonist this compound.
Procedure:
Follow the steps outlined in Protocol 1. The key difference is in the analysis step. After elution, the samples will be analyzed to identify proteins that have co-immunoprecipitated with the mineralocorticoid receptor.
Analysis of Co-Immunoprecipitated Proteins:
-
Western Blotting: To confirm the interaction with a known protein, the eluate can be subjected to SDS-PAGE and Western blotting using an antibody specific to the suspected interacting protein.
-
Mass Spectrometry: For the unbiased identification of novel interacting partners, the eluted proteins can be analyzed by mass spectrometry.
Visualizations
Aldosterone Signaling Pathway and the Action of this compound
Caption: Aldosterone signaling and this compound inhibition.
Experimental Workflow for MR Immunoprecipitation
Caption: Workflow for MR Immunoprecipitation.
References
Application Notes and Protocols for the Study of Kidney Function Using RU 26752
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 26752 is a selective antagonist of the mineralocorticoid receptor (MR). The activation of the MR by its ligand, aldosterone, plays a significant role in the pathophysiology of kidney disease.[1][2] Aldosterone-mediated MR activation can lead to inflammation, fibrosis, and oxidative stress within the kidneys.[2] Consequently, the use of MR antagonists like this compound presents a promising therapeutic strategy for mitigating the progression of chronic kidney disease (CKD). These application notes provide a comprehensive guide for utilizing this compound in preclinical studies to investigate its effects on kidney function.
Mechanism of Action
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. In kidney disease, overactivation of this system can be detrimental. While angiotensin-converting enzyme inhibitors (ACEis) and angiotensin II receptor blockers (ARBs) are standard therapies, they may not fully suppress aldosterone levels, leading to "aldosterone breakthrough."[1] MR antagonists like this compound directly block the effects of aldosterone at the receptor level, offering an additional layer of renal protection. This blockade can lead to a reduction in proteinuria, a key marker of kidney damage.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for proper formulation and administration in experimental settings.
| Property | Value |
| Molecular Formula | C₂₃H₂₉FO₅ |
| Molecular Weight | 404.5 g/mol |
| Solubility | Soluble in DMSO and ethanol. Poorly soluble in water. |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
In Vitro Characterization of this compound
1. Mineralocorticoid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor.
-
Materials:
-
Recombinant human mineralocorticoid receptor
-
Radiolabeled aldosterone (e.g., [³H]-aldosterone)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation counter and vials
-
-
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the recombinant MR, a fixed concentration of [³H]-aldosterone, and the various concentrations of this compound.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filter-binding assay or size-exclusion chromatography.
-
Quantify the amount of bound [³H]-aldosterone using a scintillation counter.
-
Calculate the Ki value using competitive binding analysis software.
-
2. Functional Antagonist Assay (Reporter Gene Assay)
-
Objective: To determine the functional antagonist activity (IC₅₀) of this compound.
-
Materials:
-
A cell line co-transfected with the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.
-
Aldosterone
-
This compound
-
Cell culture medium and reagents
-
Luminometer
-
-
Protocol:
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a fixed concentration of aldosterone to stimulate reporter gene expression.
-
Concurrently, treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the aldosterone-induced reporter activity.
-
In Vivo Models for Studying Kidney Function
1. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
-
Objective: To evaluate the anti-fibrotic effects of this compound in a model of progressive renal fibrosis.
-
Animal Model: Male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using surgical silk.
-
Close the incision. Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
This compound Administration:
-
Dose: A dose-ranging study is recommended. Based on other MRAs, a starting point could be in the range of 1-10 mg/kg/day.
-
Route: Oral gavage or subcutaneous injection are common routes.
-
Vehicle: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Treatment Duration: Typically 7 to 14 days, starting one day before or on the day of UUO surgery.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect blood and kidney tissue.
-
Biochemical Analysis: Measure serum creatinine and blood urea nitrogen (BUN).
-
Histological Analysis: Stain kidney sections with Masson's trichrome or Sirius red to assess collagen deposition (fibrosis). Perform immunohistochemistry for fibrosis markers such as alpha-smooth muscle actin (α-SMA) and fibronectin.
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of pro-fibrotic genes like Tgf-β1, Col1a1, and Acta2.
-
2. Cisplatin-Induced Acute Kidney Injury (AKI) Model
-
Objective: To assess the protective effects of this compound against drug-induced kidney injury.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are frequently used.
-
Induction of AKI:
-
Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 7 mg/kg).
-
-
This compound Administration:
-
Dose: Perform a dose-response study. A potential starting dose range is 5-20 mg/kg/day.
-
Route: Oral gavage or i.p. injection.
-
Vehicle: As appropriate for the chosen route.
-
Treatment Schedule: Pre-treatment for several days before cisplatin injection and continued for 3-5 days post-injection.
-
-
Endpoint Analysis:
-
Collect blood and urine at baseline and at various time points after cisplatin injection.
-
Renal Function: Measure serum creatinine, BUN, and urinary albumin-to-creatinine ratio (UACR).
-
Histological Examination: Stain kidney sections with Hematoxylin and Eosin (H&E) to evaluate tubular injury, necrosis, and cast formation.
-
Inflammatory Markers: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in kidney tissue homogenates or perform immunohistochemistry for inflammatory cell markers (e.g., F4/80 for macrophages).
-
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from preclinical studies with this compound.
Table 1: Effect of this compound on Renal Function Markers in the UUO Model
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Renal Fibrosis (% Area) |
| Sham + Vehicle | |||
| UUO + Vehicle | |||
| UUO + this compound (Low Dose) | |||
| UUO + this compound (High Dose) |
Table 2: Effect of this compound on Renal Function and Injury Markers in the Cisplatin-Induced AKI Model
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | UACR (mg/g) | Tubular Injury Score |
| Control + Vehicle | ||||
| Cisplatin + Vehicle | ||||
| Cisplatin + this compound (Low Dose) | ||||
| Cisplatin + this compound (High Dose) |
Signaling Pathways and Experimental Workflows
Caption: Mineralocorticoid Receptor Signaling Pathway Blockade by this compound.
Caption: Experimental Workflow for In Vivo Evaluation of this compound.
Caption: Logical Flow for the Preclinical Evaluation of this compound.
References
Application Note: Western Blot Protocol for Analyzing Protein Expression Changes Upon RU 26752 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for performing Western blot analysis to investigate changes in protein expression and signaling pathways in cultured cells following treatment with a specific compound, exemplified here by RU 26752. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1][2] This protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, and immunodetection.
This compound is known to interact with the Glucocorticoid Receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide array of genes.[3] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it can either enhance or suppress the transcription of target genes.[4] This can occur through direct binding to Glucocorticoid Response Elements (GREs) in gene promoters or by interacting with other transcription factors.[4] This protocol is designed to assess how this compound treatment affects the expression levels of proteins within the GR signaling pathway and downstream target genes.
Quantitative Data Summary
The following table represents hypothetical data from a dose-response experiment designed to measure the effect of this compound on the expression of a target protein (e.g., a downstream gene product) and a loading control (e.g., β-actin). Data is presented as the relative band intensity normalized to the loading control.
| Treatment Condition | Target Protein Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized Target Protein Expression |
| Vehicle Control (0 µM) | 1500 | 4500 | 0.33 |
| This compound (1 µM) | 2500 | 4600 | 0.54 |
| This compound (5 µM) | 3800 | 4400 | 0.86 |
| This compound (10 µM) | 5200 | 4550 | 1.14 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., A549, HeLa) in 100 mm culture dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Preparation of Cell Lysates
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 1 mL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each 100 mm dish.
-
Scraping and Collection: Use a cell scraper to scrape the adherent cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitation: Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 12,000-16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.
Protein Concentration Determination
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the desired amount of protein (typically 20-30 µg) from each sample with an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Loading the Gel: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Electrophoresis: Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100 V).
Protein Transfer (Electroblotting)
-
Membrane Preparation: If using a PVDF membrane, activate it by soaking in methanol for 30-60 seconds, followed by a brief rinse in deionized water and then transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Assembling the Transfer Stack: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge, ensuring no air bubbles are trapped between the layers.
-
Transfer: Perform the protein transfer using a wet or semi-dry transfer system. A common condition for wet transfer is 100 V for 1 hour.
Immunodetection
-
Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Data Analysis
-
Quantification: Use image analysis software to measure the band intensities for the target protein and the loading control.
-
Normalization: Normalize the band intensity of the target protein to the intensity of the loading control for each sample to account for any variations in protein loading.
Visualizations
Glucocorticoid Receptor (GR) Signaling Pathway
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucocorticoid Receptor Antagonists in Neuroscience Research
A Note on RU 26752: The compound "this compound" is not widely documented in publicly available scientific literature. It is likely a lesser-known or older designation for a glucocorticoid receptor (GR) antagonist, a class of compounds extensively used in neuroscience research. The "RU" designation is historically associated with compounds developed by Roussel Uclaf. This document provides detailed application notes and protocols based on the well-characterized and structurally related GR antagonist, Mifepristone (RU-486) , as a representative example for researchers interested in the application of such compounds in neuroscience. Additional data for other GR antagonists like RU-43044 and CORT125281 are included for comparison where available.
These notes are intended for researchers, scientists, and drug development professionals investigating the role of glucocorticoid signaling in the central nervous system.
Application Notes
Glucocorticoid receptor antagonists are invaluable tools for investigating the multifaceted roles of glucocorticoids (GCs) and the hypothalamic-pituitary-adrenal (HPA) axis in a variety of neurological and psychiatric conditions.[1][2] By blocking the action of endogenous glucocorticoids like cortisol and corticosterone at the GR, these compounds allow researchers to dissect the specific contributions of GR signaling to neuronal function, behavior, and pathology.
1.1. Depression and Mood Disorders: A significant body of research implicates HPA axis dysregulation and elevated glucocorticoid levels in the pathophysiology of major depressive disorder and bipolar disorder.[2][3] GR antagonists like mifepristone (RU-486) are used to probe the consequences of blocking GR signaling in animal models of depression and in clinical studies.
-
Preclinical Research: In rodent models, chronic stress or administration of corticosterone is used to induce depressive-like behaviors.[4] Subsequent treatment with a GR antagonist can reverse these behavioral phenotypes, such as immobility in the forced swim test. These studies help to elucidate the downstream effects of GR antagonism on neuroplasticity, neurogenesis, and neurotransmitter systems, particularly the dopaminergic system in the prefrontal cortex.
-
Clinical Research: Clinical trials have explored the use of mifepristone as an adjunctive treatment for psychotic depression and bipolar disorder. These studies have shown that GR antagonism can lead to improvements in mood and cognitive function.
1.2. Cognitive Function and Neuroprotection: Glucocorticoids have complex, often biphasic, effects on learning and memory. While acute stress can be enhancing, chronic exposure to high levels of GCs is generally detrimental to cognitive processes, particularly those dependent on the hippocampus and prefrontal cortex.
-
Memory Reconsolidation: GR antagonists have been used to investigate the role of glucocorticoid signaling in the reconsolidation of memories. For instance, systemic administration of mifepristone before memory retrieval has been shown to disrupt the reconsolidation of social reward-related memories in rats.
-
Cognitive Impairment in Disease Models: In animal models of diseases associated with cognitive deficits, such as type-1 diabetes, GR antagonists have shown therapeutic potential. For example, RU-486 has been found to ameliorate cognitive dysfunction in diabetic rats, a condition associated with chronically elevated glucocorticoids.
-
Neuroprotection: Research suggests that GR antagonists may offer neuroprotective effects. For example, mifepristone has been shown to inhibit developmental apoptosis of Purkinje cells in cerebellar slices. It has also been shown to prevent microglia-mediated neuronal remodeling and dendritic spine loss following chronic unpredictable stress.
1.3. Stress and the HPA Axis: GR antagonists are fundamental tools for studying the negative feedback mechanisms of the HPA axis. By blocking GRs in the brain (e.g., in the hippocampus and hypothalamus) and the pituitary gland, these compounds can disrupt the normal regulation of the stress response. This allows for the investigation of the consequences of prolonged HPA axis activation.
Quantitative Data
The following tables summarize key quantitative data for commonly used glucocorticoid receptor antagonists.
Table 1: Binding Affinities of GR Antagonists
| Compound | Receptor | Species | Kd (nM) | Ki (nM) | Reference(s) |
| Mifepristone (RU-486) | Glucocorticoid Receptor (GR) | Mouse | 3 | - | |
| Glucocorticoid Receptor (GR) | Rat | 15-70 | 10-30 | ||
| Progesterone Receptor (PR) | Rat | 15-70 | - | ||
| CORT125281 | Glucocorticoid Receptor (GR) | Not Specified | - | 427 (IC50) |
Table 2: Effective Doses in In Vivo Neuroscience Studies
| Compound | Species | Application | Dose | Route of Administration | Reference(s) |
| Mifepristone (RU-486) | Rat | Adrenalectomized, Corticosterone Replacement | 20 mg/kg | Not Specified | |
| Mouse | Chronic Unpredictable Stress | 25 mg/kg, i.p., daily | Intraperitoneal (i.p.) | ||
| Rat | Streptozotocin-induced Diabetes | Not Specified | Not Specified | ||
| Bipolar Disorder Patients | Adjunctive Treatment | 600 mg/day | Oral | ||
| RU-43044 | Mouse | Models of Depression | Not Specified | Subchronic | |
| CORT125281 | Mouse | Acute Corticosterone Exposure | 60 mg/kg/day | Oral (in food) |
Experimental Protocols
3.1. In Vivo Study: Assessing the Effect of a GR Antagonist on Depressive-Like Behavior in a Chronic Stress Model
This protocol is based on studies investigating the effects of RU-486 on behavior in mice subjected to chronic unpredictable stress (CUS).
-
Animals: Male mice are singly housed and subjected to a CUS paradigm for a period of several weeks. This involves the daily application of a random, mild stressor (e.g., cage tilt, wet bedding, light/dark cycle reversal).
-
Drug Administration: During the stress period, mice are administered the GR antagonist (e.g., RU-486 at 25 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily.
-
Behavioral Testing: Following the chronic stress and treatment period, depressive-like behavior is assessed using standardized tests such as the Forced Swim Test or the Tail Suspension Test. In these tests, an increase in immobility time is interpreted as a sign of behavioral despair.
-
Neurobiological Analysis: After behavioral testing, brain tissue (e.g., prefrontal cortex, hippocampus) can be collected for further analysis. This may include measuring levels of corticosterone, assessing dendritic spine density, or quantifying markers of microglial activation.
3.2. In Vitro Study: Investigating the Neuroprotective Effects of a GR Antagonist
This protocol is adapted from a study on the effects of mifepristone on neuronal apoptosis in cerebellar slice cultures.
-
Cell Culture: Cerebellar slices are prepared from early postnatal rats and cultured in a suitable medium.
-
Treatment: The GR antagonist (e.g., mifepristone at 20 µM) is added to the culture medium. A control group of slices is cultured without the antagonist.
-
Assessment of Apoptosis: After a defined period in culture (e.g., 5 days), the survival of specific neuronal populations (e.g., Purkinje cells) is assessed. This can be done by immunohistochemistry using cell-specific markers (e.g., anti-calbindin for Purkinje cells) followed by cell counting.
-
Mechanistic Studies: To investigate the mechanism of action, further experiments can be conducted. For example, microarray analysis can be performed to identify changes in gene expression, or electrophysiological recordings can be made to assess changes in neuronal excitability.
Visualizations
Diagram 1: Mechanism of Glucocorticoid Receptor Antagonism
Caption: Mechanism of GR antagonism by compounds like RU-486.
Diagram 2: Experimental Workflow for In Vivo GR Antagonist Study
Caption: Workflow for an in vivo study of a GR antagonist.
References
- 1. Mifepristone (RU-486) treatment for depression and psychosis: a review of the therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mifepristone (RU-486) treatment for depression and psychosis: a review of the therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvements in neurocognitive function and mood following adjunctive treatment with mifepristone (RU-486) in bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of the glucocorticoid receptor antagonist RU-43044 are associated with changes in prefrontal dopamine in mouse models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RU 26752 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RU 26752, a potent mineralocorticoid receptor (MR) antagonist, in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of this compound concentrations for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective steroidal antagonist of the mineralocorticoid receptor (MR).[1] Its chemical name is 7α-propyl-17α-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid γ-lactone. It functions by competitively binding to the MR, thereby inhibiting the actions of endogenous mineralocorticoids like aldosterone. This blockade prevents the receptor from translocating to the nucleus and modulating the transcription of target genes.
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: Based on available literature, a common concentration range for in vitro cell-based assays using this compound is between 10 nM and 1 µM. The optimal concentration will depend on the specific cell type, the expression level of the mineralocorticoid receptor, and the desired level of antagonism. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. A stock solution can be prepared by dissolving the compound in DMSO at a concentration of 20 mg/mL, which may require gentle warming. For cell culture experiments, it is crucial to dilute the DMSO stock solution in culture media to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).
Q4: What are the key considerations for designing a competitive binding assay with this compound?
A4: In a competitive binding assay, you will be measuring the ability of this compound to displace a radiolabeled or fluorescently labeled MR agonist (e.g., [³H]-aldosterone). Key considerations include:
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Receptor Source: Use cells or tissues known to express the mineralocorticoid receptor.
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Labeled Ligand Concentration: Use a concentration of the labeled ligand that is at or below its Kd for the receptor to ensure sensitive detection of competition.
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Incubation Time and Temperature: Optimize incubation time and temperature to reach binding equilibrium.
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Non-specific Binding Control: Include a condition with a high concentration of an unlabeled MR agonist to determine non-specific binding.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No or low antagonistic effect of this compound observed. | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Cell Health: Poor cell viability or low MR expression can lead to a weak response. 3. Compound Degradation: Improper storage of the this compound stock solution may have led to its degradation. | 1. Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 nM to 10 µM). 2. Check cell viability using a method like Trypan Blue exclusion. Verify MR expression via Western blot or qPCR. 3. Prepare a fresh stock solution of this compound and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| High background signal in a reporter gene assay. | 1. Leaky Reporter Construct: The reporter construct may have a high basal level of expression. 2. Non-specific Activation: Components in the serum or media may be non-specifically activating the reporter. | 1. Test the reporter construct in a cell line that does not express the mineralocorticoid receptor. 2. Use a serum-free or charcoal-stripped serum-containing medium to reduce the influence of endogenous steroids. |
| Inconsistent results between experiments. | 1. Variability in Cell Density: Inconsistent cell seeding density can lead to variations in receptor number and overall response. 2. Inconsistent Incubation Times: Variations in the duration of agonist or antagonist treatment can affect the outcome. 3. Pipetting Errors: Inaccurate pipetting can lead to incorrect final concentrations. | 1. Ensure a consistent cell seeding density for all experiments and allow cells to adhere and recover before treatment. 2. Standardize all incubation times for agonist and antagonist treatments. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| Solubility | 20 mg/mL in DMSO (with warming) | N/A | Supplier Data |
Experimental Protocols
Mineralocorticoid Receptor (MR) Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for the human mineralocorticoid receptor (hMR) through competition with a radiolabeled agonist.
Methodology:
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Cell Culture: Culture cells expressing hMR (e.g., transiently transfected HEK293 or a stable cell line) in appropriate media.
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Cell Preparation: On the day of the experiment, harvest the cells and prepare a cell lysate or membrane fraction.
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Assay Setup: In a 96-well plate, add the following to each well:
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Cell lysate/membrane preparation containing a known amount of protein.
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A fixed concentration of [³H]-aldosterone (e.g., at its Kd).
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Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
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For total binding, add only the cell lysate and [³H]-aldosterone.
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For non-specific binding, add cell lysate, [³H]-aldosterone, and a high concentration of unlabeled aldosterone (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 18 hours).
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Separation: Separate bound from free radioligand using a method such as filtration over a glass fiber filter, followed by washing with ice-cold buffer.
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Detection: Measure the radioactivity on the filters using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
MR-Mediated Transcriptional Reporter Assay
This protocol describes a cell-based assay to measure the antagonistic activity of this compound on aldosterone-induced transcription.
Methodology:
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Cell Culture and Transfection:
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Seed cells (e.g., HEK293T) in a 96-well plate.
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Co-transfect the cells with an hMR expression vector and a reporter vector containing a mineralocorticoid response element (MRE) driving the expression of a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
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After 24 hours, replace the medium with a medium containing a known concentration of aldosterone (e.g., a concentration that gives 80% of the maximal response, EC80).
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Immediately add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) to the wells.
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Include control wells with aldosterone only (positive control) and vehicle only (negative control).
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-
Incubation: Incubate the cells for 18-24 hours.
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Lysis and Reporter Assay:
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Lyse the cells according to the manufacturer's protocol for the specific reporter assay system (e.g., luciferase assay).
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Measure the reporter gene activity (e.g., luminescence) using a plate reader.
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-
Data Analysis:
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Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
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Plot the normalized reporter activity against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
Troubleshooting RU 26752 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU 26752. The information is designed to address common challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: What is this compound and why is its solubility a concern?
This compound is a steroidal mineralocorticoid receptor (MR) antagonist. Like many steroid hormones, it is a lipophilic molecule with low aqueous solubility. This can present challenges when preparing solutions for in vitro and in vivo experiments, as it may precipitate out of solution when diluted into aqueous buffers or cell culture media.
Q2: In which organic solvents can I dissolve this compound?
This compound is known to be soluble in dimethyl sulfoxide (DMSO). Based on the general solubility of similar steroid compounds, it is also expected to be soluble in other organic solvents such as ethanol and methanol. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before making further dilutions in aqueous solutions.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
This is a common issue that arises from the drastic change in solvent polarity. Here are several troubleshooting steps:
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Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
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Slow, drop-wise addition: Add the stock solution to the medium slowly and drop-by-drop while gently swirling or vortexing the medium. This helps to ensure rapid and even dispersion.
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Lower the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize toxicity and "salting out" effects.[1]
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Use a serum-containing medium for dilution: If your experimental protocol allows, performing the final dilution in a medium containing serum can help to maintain the solubility of lipophilic compounds.
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Prepare fresh solutions: For long-term experiments, consider replenishing the medium with freshly prepared this compound solution every 24-48 hours, as steroid hormones can degrade or adsorb to plasticware over time.
Q4: Can I use solvents other than DMSO for my cell culture experiments?
While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds, ethanol can also be an alternative. However, it is important to ensure the final concentration of ethanol in the cell culture medium is not cytotoxic. For most cell lines, a final ethanol concentration of less than 0.1% is recommended. Always perform a vehicle control experiment to assess the effect of the solvent on your cells.
Q5: How can I avoid my this compound stock solution from repeatedly freezing and thawing?
It is best practice to aliquot your concentrated stock solution into single-use volumes. This prevents degradation of the compound and avoids issues with solvent evaporation and water absorption that can occur with repeated opening of the stock vial. Store these aliquots at -20°C or -80°C.
Quantitative Data Summary
The following table summarizes the known and expected solubility of this compound in common laboratory solvents. Please note that specific quantitative data for this compound in solvents other than DMSO is limited; the information for ethanol and methanol is based on the general solubility of steroid hormones.
| Solvent | Reported/Expected Solubility | Notes |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Expected to be soluble | May require gentle warming to fully dissolve. Final concentration in aqueous solutions should be kept low. |
| Methanol | Expected to be soluble | Similar to ethanol, it can be used to prepare stock solutions. |
| Water | Insoluble or very poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Prone to precipitation | Requires careful dilution from a concentrated organic stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 384.55 g/mol )
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Anhydrous, sterile-filtered DMSO
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Sterile, low-retention microcentrifuge tubes
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Vortex mixer
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Calibrated pipette
Procedure:
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Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.846 mg of this compound.
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Transfer the powder to a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
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Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the 10 mM stock solution into single-use, low-retention microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
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10 mM this compound stock solution in DMSO
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Sterile, complete cell culture medium
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Sterile conical tube or multi-well plate
Procedure:
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Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
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Pre-warm the required volume of complete cell culture medium to 37°C.
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Determine the final concentration of this compound needed for your experiment.
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Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. Important: Always add the stock solution to the medium, not the other way around.
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Add the stock solution drop-wise while gently swirling the medium to facilitate rapid mixing and prevent localized high concentrations.
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Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).[1]
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Use the freshly prepared this compound-containing medium for your experiment immediately.
Visualizations
Caption: Troubleshooting workflow for this compound solution preparation.
Caption: Mineralocorticoid receptor signaling pathway and antagonism by this compound.
References
Technical Support Center: Investigating Off-Target Effects of Experimental Compounds
Disclaimer: Information regarding a specific molecule designated "RU 26752" is not available in publicly accessible scientific literature. The following technical support guide provides a general framework for addressing potential off-target effects of a hypothetical experimental compound, referred to as "Compound X," based on established principles in pharmacology and drug development. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in research?
A1: Off-target effects are unintended interactions of an experimental compound with biological molecules other than its primary, intended target. These interactions can lead to a variety of issues, including:
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Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the compound's on-target activity when it is actually caused by an off-target interaction.
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Toxicity and side effects: In the context of drug development, off-target binding is a major cause of adverse effects and toxicity.
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Irreproducible results: If the expression of off-target proteins varies between different cell lines or model systems, the compound's effects may not be reproducible.
Q2: I am observing an unexpected phenotype in my experiment after treating with Compound X. How can I determine if this is due to an off-target effect?
A2: Unexpected results are a common indicator of potential off-target activity. A systematic troubleshooting approach is recommended. This can involve:
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Confirming the on-target effect: Use a secondary assay to verify that Compound X is engaging with its intended target at the concentration used.
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Dose-response analysis: Determine if the unexpected phenotype follows a different dose-response curve than the on-target effect. A significantly more potent or efficacious response for the unexpected phenotype could suggest a different molecular target.
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Use of a structurally unrelated control: Employ a different compound that is known to act on the same primary target but has a distinct chemical structure. If this control compound does not produce the unexpected phenotype, it strengthens the hypothesis of an off-target effect for Compound X.
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Target knockout/knockdown experiments: If the unexpected phenotype persists in a system where the intended target has been genetically removed or silenced, it is strong evidence of an off-target effect.
Q3: What methods are available to proactively screen for potential off-target effects of Compound X?
A3: Proactive screening is a crucial step in characterizing a new compound. Common approaches include:
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In silico prediction: Computational models can predict potential off-target interactions based on the chemical structure of Compound X and its similarity to ligands of known proteins.
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Broad-panel screening: Many contract research organizations (CROs) offer services to screen a compound against a large panel of common off-target candidates, such as G-protein coupled receptors (GPCRs), kinases, and ion channels. These screens typically use radioligand binding or enzymatic assays.
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Phenotypic screening: High-content imaging or other cell-based assays can be used to assess a compound's effects on a wide range of cellular processes, which can reveal unexpected biological activities.
Troubleshooting Guide for Unexpected Experimental Outcomes
If you suspect off-target effects are influencing your results with Compound X, consider the following troubleshooting steps:
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Greater than expected efficacy or potency | Compound X may be hitting a secondary target that contributes to the observed effect. | Perform a dose-response curve and compare with the known IC50/EC50 for the primary target. Use a structurally unrelated agonist/antagonist for the primary target to see if the effect is fully blocked. |
| Unusual or contradictory cellular phenotype | The compound could be activating or inhibiting a parallel or downstream signaling pathway through an off-target interaction. | Consult a compound screening database (e.g., PubChem, ChEMBL) for known activities of structurally similar molecules. Perform a broad-panel off-target screen. |
| Cell death at concentrations expected to be non-toxic | Off-target binding to a critical protein (e.g., an ion channel, a key enzyme) may be inducing cytotoxicity. | Run a cell viability assay (e.g., MTT, trypan blue) at a range of concentrations. Screen against a panel of known toxicopharmacological targets. |
| Inconsistent results between different cell lines | The expression levels of the off-target protein may vary significantly between the cell lines used. | Perform qPCR or Western blotting to compare the expression levels of the suspected off-target protein in the different cell lines. |
Quantitative Data Summary: Selectivity Profile of Compound X
The following table presents a hypothetical selectivity profile for Compound X, illustrating how quantitative data on on-target and off-target binding affinities are typically summarized. Binding affinity is represented by the inhibitor constant (Ki), where a lower value indicates a stronger binding affinity.
| Target | Target Class | Binding Affinity (Ki) in nM | Selectivity (Off-Target Ki / On-Target Ki) |
| Primary Target A | Kinase | 5 | - |
| Off-Target B | Kinase | 500 | 100x |
| Off-Target C | GPCR | 1,500 | 300x |
| Off-Target D | Ion Channel | >10,000 | >2,000x |
| Off-Target E | Protease | 8,000 | 1,600x |
Interpretation: In this example, Compound X is 100-fold more selective for its primary target over Off-Target B. It shows minimal interaction with Off-Targets D and E at concentrations where it would be highly active at its primary target. However, at higher concentrations, interactions with Off-Targets B and C could become physiologically relevant.
Experimental Protocol: Competitive Radioligand Binding Assay for Off-Target Assessment
This protocol outlines a standard method for determining the binding affinity of a test compound (like Compound X) to a specific receptor, which can be its intended target or a potential off-target.
Objective: To determine the inhibitor constant (Ki) of Compound X for a target receptor.
Materials:
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Cell membranes or purified protein expressing the target receptor.
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A specific radioligand for the target receptor (e.g., ³H-labeled).
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Compound X at a range of concentrations.
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A known non-labeled ligand for the target receptor (for determining non-specific binding).
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Assay buffer.
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96-well filter plates.
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Scintillation fluid and a scintillation counter.
Procedure:
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Preparation: Prepare serial dilutions of Compound X.
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Assay Setup: In a 96-well plate, add the cell membranes/protein, the radioligand at a fixed concentration (typically at or below its dissociation constant, Kd), and varying concentrations of Compound X.
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Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.
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Separation: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
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Detection: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
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Data Analysis:
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Plot the radioactive counts against the logarithm of the concentration of Compound X.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that displaces 50% of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: On-target vs. off-target signaling pathways for Compound X.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Experimental workflow for identifying off-target interactions.
Technical Support Center: Controlling for RU 26752 Vehicle Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of vehicles used to deliver RU 26752 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accurate interpretation of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is effective at dissolving this compound and is compatible with many experimental systems.[1][2][3] For in vitro studies, it is crucial to use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.[4]
Q2: What are the potential side effects of using DMSO as a vehicle?
A2: While widely used, DMSO is not biologically inert and can exert its own effects on experimental systems. In in vitro models, DMSO can impact cell viability, proliferation, and differentiation.[1] In in vivo studies, DMSO can have systemic effects, including neurotoxicity at higher concentrations. Therefore, proper vehicle controls are essential to differentiate the effects of this compound from those of the DMSO vehicle.
Q3: What is a vehicle control and why is it important?
A3: A vehicle control is an essential experimental group that is treated with the vehicle (e.g., DMSO) alone, without the dissolved this compound. This control group is critical for determining if the vehicle itself is responsible for any observed biological effects, ensuring that the measured outcomes can be confidently attributed to this compound.
Q4: Are there alternative vehicles for in vivo administration of this compound?
A4: Yes, if DMSO is not suitable for your in vivo model, other vehicles can be considered. These often include aqueous solutions like saline or 0.5% carboxymethylcellulose (CMC). For poorly soluble compounds, co-solvents such as polyethylene glycol (PEG) or propylene glycol (PG) can be used, sometimes in combination with a low concentration of DMSO. It is imperative to conduct preliminary tolerability studies for any new vehicle in your specific animal model.
Troubleshooting Guides
Issue 1: High levels of cell death observed in the vehicle control group (in vitro).
Possible Cause: The concentration of DMSO in the cell culture medium is too high.
Troubleshooting Steps:
-
Verify DMSO Concentration: Calculate the final concentration of DMSO in your culture medium. For most cell lines, it is advisable to keep the final DMSO concentration at or below 0.1% to minimize cytotoxicity.
-
Perform a DMSO Dose-Response: To determine the maximum tolerated DMSO concentration for your specific cell line, conduct a dose-response experiment with DMSO alone.
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Use High-Purity DMSO: Ensure you are using a high-purity, sterile-filtered DMSO intended for cell culture applications. Lower-grade DMSO may contain impurities that are toxic to cells.
Issue 2: Unexpected physiological or behavioral changes in the vehicle control group (in vivo).
Possible Cause: The vehicle is causing systemic effects in the animal model.
Troubleshooting Steps:
-
Review Vehicle and Dosage: High concentrations of certain vehicles, like DMSO, can lead to adverse effects. If using a high concentration, consider reducing it or exploring alternative vehicles.
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Acclimatize Animals: Ensure animals are properly acclimatized to handling and injection procedures to minimize stress-related responses.
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Consult Literature for Vehicle Effects: Research the known effects of your chosen vehicle in the specific animal model and for the chosen route of administration.
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Consider Alternative Vehicles: If adverse effects persist, explore alternative, more inert vehicles such as saline or aqueous suspensions with suspending agents like carboxymethylcellulose.
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Experiments
| Cell Type Sensitivity | Recommended Maximum DMSO Concentration (v/v) | Notes |
| Most Cell Lines | ≤ 0.5% | Higher concentrations can inhibit proliferation and may be cytotoxic. |
| Sensitive Cell Lines | ≤ 0.1% | Ideal for minimizing off-target effects of the vehicle. |
Table 2: Common Vehicles for In Vivo Administration
| Vehicle | Properties | Common Use | Potential Issues |
| Saline (0.9% NaCl) | Aqueous, isotonic | Water-soluble compounds | Not suitable for hydrophobic compounds like this compound. |
| Carboxymethylcellulose (CMC) | Aqueous suspension | Insoluble compounds | May require homogenization. |
| Dimethyl Sulfoxide (DMSO) | Organic solvent | Broad solubility | Potential for systemic toxicity at high doses. |
| Polyethylene Glycol (PEG) | Organic solvent | Intermediate solubility | Can cause toxicity at high doses. |
| Propylene Glycol (PG) | Organic solvent | Intermediate solubility | Can cause toxicity at high doses. |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in a Cell Line
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Cell Plating: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range would be from 1% down to 0.01% (v/v). Include a "medium only" control.
-
Treatment: Remove the plating medium and add the DMSO-containing medium to the respective wells.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration that does not significantly affect cell viability.
Protocol 2: Vehicle Control in an In Vivo Study
-
Group Allocation: Randomly assign animals to the experimental groups:
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Group 1: Untreated Control (optional, to assess baseline)
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Group 2: Vehicle Control (receives only the vehicle)
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Group 3: this compound Treatment Group (receives this compound dissolved in the vehicle)
-
-
Dosing Preparation:
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Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
Prepare an equal volume of the vehicle alone for the control group.
-
-
Administration: Administer the same volume of the respective solutions to each animal according to the planned route of administration (e.g., intraperitoneal, oral).
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Monitoring: Observe all groups for any physiological or behavioral changes throughout the study period. Record all observations.
Mandatory Visualizations
Caption: Experimental workflow for implementing vehicle controls.
Caption: Logical relationship of drug and vehicle effects.
References
Technical Support Center: Interpreting Unexpected Data with RU 26752
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected data when using RU 26752, a mineralocorticoid receptor (MR) antagonist. Our aim is to help you navigate your experiments with confidence and ensure the reliability of your results.
Introduction to this compound
This compound is a selective steroidal antagonist of the mineralocorticoid receptor (MR). It is a valuable tool for differentiating the effects of mineralocorticoids (like aldosterone) from those of glucocorticoids, thereby helping to elucidate the specific physiological roles of MR activation. Its chemical name is 7α-propyl-17α-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid γ-lactone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a competitive antagonist at the mineralocorticoid receptor. It binds to the receptor, preventing the endogenous ligand, aldosterone, from binding and initiating downstream signaling pathways.
Q2: In what types of experiments is this compound typically used?
A2: this compound is often employed in studies investigating:
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The physiological roles of the mineralocorticoid receptor in various tissues.
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The distinction between mineralocorticoid and glucocorticoid receptor-mediated effects.
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The regulation of ion transport, such as sodium and potassium channels.[1]
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The involvement of MR in cardiovascular and renal physiology and pathophysiology.[2][3]
Q3: I'm observing a response that looks like receptor activation even in the presence of this compound. Is this possible?
A3: Yes, this is a critical observation. Under certain experimental conditions, some mineralocorticoid receptor antagonists, including this compound, have been reported to exhibit partial agonist activity.[4] This means that instead of completely blocking the receptor, the compound may weakly activate it, leading to an unexpected response. The nature of this activity can be cell-specific and promoter-dependent.
Troubleshooting Unexpected Results
Unexpected data can arise from various factors in an experimental setup. This guide provides a structured approach to troubleshooting when your results with this compound deviate from the expected antagonist activity.
Scenario 1: Apparent Agonist Activity of this compound
You expected this compound to block the effect of an MR agonist (e.g., aldosterone), but instead, you observe a partial or full agonist-like response.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Partial Agonism | Review the literature for evidence of this compound acting as a partial agonist in your specific cell type or with the reporter system you are using. Consider that the observed effect may be a genuine, albeit unexpected, pharmacological property of the compound in your experimental context.[4] |
| Cell Line-Specific Effects | The expression levels of co-activators and co-repressors for the mineralocorticoid receptor can vary between cell lines, influencing how an antagonist behaves. If possible, test the effect of this compound in a different, well-characterized cell line to see if the agonist effect persists. |
| Promoter Context in Reporter Assays | The genomic context of the reporter gene can influence the transcriptional response. The specific response elements in your reporter construct might favor a conformation of the MR-RU 26752 complex that allows for some level of transcriptional activation. |
| High Concentration of this compound | At very high concentrations, some antagonists can exhibit off-target effects or non-specific activity. Perform a full dose-response curve to ensure you are working within a specific and relevant concentration range. |
Scenario 2: Lack of Expected Antagonism
You are not observing the expected blocking effect of this compound on an agonist-induced response.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Agonist Concentration Too High | In competitive antagonism, a high concentration of the agonist can overcome the blocking effect of the antagonist. Perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of this compound. This will help determine if the antagonism is competitive and provide a more accurate measure of antagonist potency. |
| Compound Integrity | Ensure the quality and integrity of your this compound stock. Improper storage or handling can lead to degradation. If in doubt, use a fresh stock of the compound. |
| Insufficient Pre-incubation Time | For a competitive antagonist to be effective, it needs to bind to the receptor before the agonist. Ensure you are pre-incubating your cells or tissue with this compound for a sufficient period (typically 15-30 minutes) before adding the agonist. |
| Assay Sensitivity | The signal window of your assay may be too small to detect a subtle antagonistic effect. Optimize your assay to achieve a robust signal-to-background ratio. |
| Receptor Expression Levels | Low expression levels of the mineralocorticoid receptor in your experimental system may lead to a minimal response to the agonist, making it difficult to observe a clear antagonistic effect. Verify MR expression using techniques like qPCR or Western blotting. |
Experimental Protocols
Providing a detailed, universally applicable protocol is challenging due to the variety of experimental systems. However, here is a generalized workflow for a common application of this compound in a cell-based reporter assay.
Generalized Protocol: In Vitro Reporter Gene Assay for MR Antagonism
This protocol aims to measure the ability of this compound to inhibit aldosterone-induced reporter gene expression in a cell line stably expressing the human mineralocorticoid receptor and a suitable reporter construct (e.g., MMTV-luciferase).
Materials:
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Cell line expressing human MR (e.g., HEK293, CHO)
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Reporter plasmid (e.g., MMTV-luciferase)
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Aldosterone (agonist)
-
This compound (antagonist)
-
Cell culture medium and supplements
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Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Prepare a stock solution of aldosterone.
-
Antagonist Pre-incubation: The following day, remove the growth medium and replace it with a serum-free or charcoal-stripped serum medium containing the various concentrations of this compound or vehicle control. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add aldosterone at a concentration that gives a submaximal response (typically EC80) to the wells already containing this compound or vehicle. Also include wells with vehicle only (basal) and aldosterone only (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis:
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Normalize the data to the vehicle control.
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Plot the response against the log concentration of this compound.
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Fit the data using a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Unexpected this compound Data
Caption: A flowchart for troubleshooting unexpected experimental outcomes with this compound.
Signaling Pathway: Competitive Antagonism at the Mineralocorticoid Receptor
Caption: Mechanism of competitive antagonism by this compound at the mineralocorticoid receptor.
References
RU 26752 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with RU 26752. The information focuses on addressing experimental variability and improving reproducibility in assays involving this mineralocorticoid receptor (MR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the Mineralocorticoid Receptor (MR), also known as the Type I glucocorticoid receptor. Its primary mechanism of action is to competitively block the binding of aldosterone and other mineralocorticoids to the MR.[1] This inhibition prevents the receptor-ligand complex from translocating to the nucleus and modulating the transcription of target genes.[1]
Q2: What are the most common causes of experimental variability when using this compound?
A2: Experimental variability with this compound, as with other steroid receptor ligands, can arise from several factors. These include inconsistencies in receptor preparation, ligand stability and concentration, incubation conditions (time and temperature), and the specific binding assay format used. High background noise and low signal are common issues that can lead to poor reproducibility.[2]
Q3: How should this compound be stored to ensure its stability?
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
High non-specific binding can obscure the specific signal, leading to inaccurate affinity (Kd) and receptor density (Bmax) calculations.[3]
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below the Kd value.[3] Check the purity of the radioligand, as impurities can contribute to non-specific binding. |
| Tissue/Cell Preparation | Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well. Ensure thorough homogenization and washing of membranes to remove endogenous ligands. |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure equilibrium is reached for specific binding. Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. Increase the volume and number of wash steps with ice-cold buffer. |
Issue 2: Low Specific Binding Signal
A weak specific binding signal can make it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Steps |
| Receptor Issues | Confirm the presence and activity of the mineralocorticoid receptor in your preparation. The tissue or cell line may have a low density of the target receptor. Ensure that the receptor has not degraded during preparation by using protease inhibitors. |
| Radioligand Issues | Verify the specific activity of the radioligand. Low specific activity can result in a weak signal. Ensure proper storage of the radioligand to prevent degradation. |
| Assay Conditions | Ensure the incubation time is sufficient to reach equilibrium. Check the composition of the assay buffer, as the presence of certain ions can be critical for receptor binding. |
Issue 3: Poor Reproducibility and High Variability Between Experiments
Inconsistent results between assays are a common challenge.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Preparation | Prepare and aliquot reagents in large batches to minimize batch-to-batch variability. |
| Variable Assay Conditions | Strictly adhere to standardized protocols for all experimental steps. Conduct assays at a consistent temperature. |
| Data Analysis | Use consistent data analysis methods and software for curve fitting to ensure uniformity. |
Experimental Protocols
Competitive Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competitive binding assay to determine the affinity of this compound for the mineralocorticoid receptor.
-
Receptor Preparation:
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Homogenize frozen tissue or washed cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
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Centrifuge the homogenate at a low speed to remove large debris.
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Pellet the membranes by centrifugation at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C).
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Wash the pellet by resuspending in fresh buffer and re-centrifuging.
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Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
In a 96-well plate, add the membrane preparation (e.g., 50-120 µg of protein for tissue), a fixed concentration of a suitable radioligand (e.g., [³H]-aldosterone), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Separation and Quantification:
-
Stop the incubation by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data
The following table provides a general overview of the binding affinities of different ligands for the mineralocorticoid and glucocorticoid receptors for comparative purposes.
| Compound | Receptor Type | Reported Affinity (Kd or Ki) |
| Aldosterone | Mineralocorticoid (Type I) | High |
| Corticosterone | Mineralocorticoid (Type I) & Glucocorticoid (Type II) | High (Type I), Lower (Type II) |
| Dexamethasone | Glucocorticoid (Type II) | High |
| RU 28362 | Glucocorticoid (Type II) | High (Selective for Type II) |
| Spironolactone | Mineralocorticoid (Type I) | High |
Visualizations
Signaling Pathway of Mineralocorticoid Receptor Antagonism
Caption: Mechanism of this compound as a mineralocorticoid receptor antagonist.
Experimental Workflow for a Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
Technical Support Center: Enhancing In Vivo Efficacy of RU 26752 and Related Spirolactones
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with spirolactone-based mineralocorticoid receptor antagonists.
| Issue | Potential Cause | Recommended Solution |
| Poor Bioavailability | Low aqueous solubility. | Formulate with a suitable vehicle such as a suspension in 0.5% methylcellulose or a solution in a mixture of polyethylene glycol (PEG) and saline. Consider using a cyclodextrin-based formulation to improve solubility. |
| First-pass metabolism. | For compounds susceptible to rapid metabolism, consider alternative routes of administration, such as subcutaneous or intraperitoneal injection, to bypass the liver initially. | |
| Lack of Efficacy | Inadequate dose or dosing frequency. | Review literature for effective dose ranges of similar compounds. Conduct a dose-response study to determine the optimal dose for your animal model and disease state. Consider the half-life of the compound; more frequent dosing may be necessary. |
| Inappropriate animal model. | Ensure the selected animal model has a well-characterized renin-angiotensin-aldosterone system (RAAS) and that the MR is a valid therapeutic target for the studied pathology. | |
| Off-Target Effects | Binding to other steroid receptors. | Spirolactones can exhibit affinity for androgen and progesterone receptors. If anti-androgenic or progestogenic effects are observed, consider using a more selective MR antagonist or reducing the dose. |
| Hyperkalemia | Mechanism-based toxicity due to MR blockade. | Monitor serum potassium levels regularly. If hyperkalemia develops, reduce the dose or discontinue treatment. Ensure the animal diet is not excessively high in potassium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RU 26752?
A1: Based on its structural similarity to other spirolactones like spironolactone and prorenone, this compound is presumed to be a competitive antagonist of the mineralocorticoid receptor (MR). It likely competes with aldosterone for binding to the MR, thereby inhibiting the receptor's activation and the subsequent downstream signaling pathways involved in sodium and water retention, and blood pressure regulation.
Q2: How should I formulate this compound for oral administration in rodents?
A2: Due to the predicted low aqueous solubility of this compound, a suspension is often the most practical formulation for oral gavage. A common vehicle is 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in water. Alternatively, solubilization in a co-solvent system like 10-20% DMSO in corn oil or a solution with solubilizing agents like PEG 400 or Cremophor EL can be explored, though potential toxicity of the vehicle itself should be considered.
Q3: What are typical starting doses and routes of administration for in vivo studies with this class of compounds?
A3: For mineralocorticoid receptor antagonists like spironolactone, doses in rodent models can range from 20 to 100 mg/kg/day, typically administered orally. For initial studies with this compound, a dose-finding study starting from a lower dose (e.g., 10 mg/kg) and escalating is recommended. The route of administration will depend on the experimental goals and the compound's pharmacokinetic profile. Oral gavage is common for daily dosing, while intraperitoneal or subcutaneous injections might be used to achieve more rapid or sustained exposure.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: While specific data for this compound is unavailable, related spirolactones are generally characterized by moderate to rapid absorption after oral administration, with metabolism occurring primarily in the liver. Spironolactone, for example, is extensively metabolized to active metabolites, which contribute significantly to its in vivo activity. It is crucial to conduct a pharmacokinetic study for this compound to determine its half-life, bioavailability, and metabolite profile to optimize the dosing regimen.
Q5: What pharmacodynamic markers can be used to assess the in vivo efficacy of this compound?
A5: Efficacy can be assessed by measuring changes in biomarkers related to MR antagonism. These can include:
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Urinary sodium-to-potassium ratio: An increase in this ratio indicates MR blockade in the kidneys.
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Blood pressure: In models of hypertension, a reduction in blood pressure is a key efficacy marker.
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Plasma renin and aldosterone levels: MR antagonism can lead to a compensatory increase in these hormones.
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Tissue-specific markers of fibrosis or inflammation: In models of cardiac or renal fibrosis, changes in collagen deposition or inflammatory cytokine expression can be measured.
Experimental Protocols
Protocol 1: Formulation of a Suspension for Oral Gavage
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Weigh the required amount of this compound for the desired concentration and total volume.
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Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. To do this, heat about one-third of the total required water to 60-70°C and disperse the methylcellulose powder with stirring.
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Add the remaining cold water to bring the solution to the final volume and continue stirring until a clear, viscous solution is formed.
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Levigate the weighed this compound powder with a small amount of the methylcellulose vehicle to form a smooth paste.
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Gradually add the remaining vehicle to the paste while stirring continuously to ensure a homogenous suspension.
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Store the suspension at 4°C and ensure it is well-vortexed before each administration.
Visualizations
Caption: Aldosterone Signaling and this compound Inhibition.
Caption: In Vivo Efficacy Study Workflow.
Technical Support Center: RU 26752 Experiments
Welcome to the technical support center for RU 26752, a potent mineralocorticoid receptor (MR) antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you navigate the common pitfalls and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the mineralocorticoid receptor (MR). Its primary mechanism of action is to bind to the MR and inhibit the actions of endogenous mineralocorticoids, such as aldosterone. This antagonism prevents the receptor from translocating to the nucleus and modulating the expression of target genes involved in sodium and water retention.
Q2: What is the recommended solvent and storage condition for this compound?
This compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).
Q3: At what concentrations should I use this compound in my experiments?
The effective concentration of this compound can vary depending on the specific cell type and experimental conditions. However, a dose-response curve from a human Mineralocorticoid Receptor Reporter Assay shows effective antagonist activity in a concentration range of 10 pM to 80 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Are there any known off-target effects for this compound?
While this compound is a selective MR antagonist, like many steroidal ligands, the potential for off-target effects should be considered. Cross-reactivity with other steroid receptors, such as the glucocorticoid receptor (GR) and progesterone receptor (PR), is a possibility, especially at higher concentrations. It is advisable to include appropriate controls to assess for off-target effects in your experiments.
Q5: I am observing inconsistent results in my experiments. What are some common causes?
Inconsistent results can arise from several factors, including:
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Compound Stability: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
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Solubility Issues: Inadequate dissolution in your experimental media can lead to variability.
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Cell Health: The health and passage number of your cells can significantly impact their response.
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Assay Conditions: Variations in incubation times, temperatures, or reagent concentrations can all contribute to inconsistent data.
Troubleshooting Guides
Problem 1: Poor Solubility in Aqueous Media
Symptoms:
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Precipitate formation upon dilution of DMSO stock into aqueous assay buffer.
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Inconsistent or lower-than-expected antagonist activity.
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High variability between replicate wells.
Possible Causes:
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The concentration of this compound exceeds its solubility limit in the final assay medium.
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The percentage of DMSO in the final assay volume is too low to maintain solubility.
Solutions:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).
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Serial Dilutions: Prepare intermediate dilutions of your this compound stock in a co-solvent or your assay medium to avoid shocking the compound out of solution.
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Warming: As this compound shows better solubility at higher temperatures, gently warming the assay medium during preparation (if compatible with your experimental setup) may aid in dissolution.
Problem 2: No or Low Antagonist Activity
Symptoms:
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This compound fails to inhibit the agonist-induced activity of the mineralocorticoid receptor.
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The dose-response curve is flat or shows a very high IC50 value.
Possible Causes:
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Incorrect Concentration Range: The concentrations of this compound used may be too low to effectively compete with the agonist.
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Agonist Concentration Too High: The concentration of the MR agonist (e.g., aldosterone) may be too high, preventing effective competition by this compound.
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Degraded Compound: The this compound stock solution may have degraded due to improper storage or handling.
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Distinct Receptor Populations: Research in rat kidney models suggests the existence of a specific receptor population for the antagonist this compound (MR3), distinct from the agonist (aldosterone) receptor (MR2). Your experimental system may lack or have low expression of the antagonist-specific receptor.
Solutions:
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Optimize Concentrations: Perform a matrix titration varying both the agonist and this compound concentrations to find the optimal window for your assay.
-
Prepare Fresh Stock: Prepare a fresh stock solution of this compound from the solid compound.
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Confirm Receptor Expression: If possible, verify the expression of the mineralocorticoid receptor in your cell line or tissue preparation.
Problem 3: High Background Signal or Off-Target Effects
Symptoms:
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High signal in the absence of an agonist.
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Effects observed in cells that do not express the mineralocorticoid receptor.
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Unexpected cellular responses not typically associated with MR antagonism.
Possible Causes:
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Cross-reactivity: At high concentrations, this compound may interact with other steroid receptors like the glucocorticoid or progesterone receptors.
-
Non-specific Binding: The compound may be binding to other cellular components or interfering with the assay readout.
Solutions:
-
Use a Lower Concentration Range: If possible, use the lowest effective concentration of this compound.
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Include Control Cell Lines: Use a cell line that does not express the mineralocorticoid receptor to test for non-specific effects.
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Co-treatment with Other Antagonists: Use specific antagonists for other steroid receptors (e.g., mifepristone for GR and PR) to determine if the observed effects are due to off-target binding.
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Formula | C25H36O3 | |
| Molecular Weight | 384.56 g/mol | |
| CAS Number | 76676-33-0 | |
| Solubility | DMSO: 20 mg/mL (at 60°C with warming) | |
| Storage Temperature | -20°C (solid and in solution) | |
| Effective Concentration Range | 10 pM - 80 nM | In a human MR antagonist reporter assay. |
Experimental Protocols
Protocol 1: Mineralocorticoid Receptor Antagonist Competitive Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the mineralocorticoid receptor.
Materials:
-
This compound
-
Radiolabeled MR agonist (e.g., [³H]-aldosterone)
-
Unlabeled MR agonist (e.g., aldosterone) for determining non-specific binding
-
Cell or tissue preparation expressing the mineralocorticoid receptor
-
Assay Buffer (e.g., Tris-HCl based buffer with additives to reduce non-specific binding)
-
Scintillation fluid and vials
-
Filtration apparatus with glass fiber filters
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations.
-
Prepare a working solution of the radiolabeled agonist in assay buffer at a concentration close to its Kd.
-
Prepare a high concentration of the unlabeled agonist to determine non-specific binding.
-
-
Assay Setup (in triplicate):
-
Total Binding: Receptor preparation + radiolabeled agonist + assay buffer.
-
Non-specific Binding: Receptor preparation + radiolabeled agonist + high concentration of unlabeled agonist.
-
Competition: Receptor preparation + radiolabeled agonist + each concentration of this compound.
-
-
Incubation: Incubate the reactions at a specified temperature and time to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Validation & Comparative
A Head-to-Head Comparison of RU 26752 and Eplerenone: Efficacy and Selectivity as Mineralocorticoid Receptor Antagonists
In the landscape of mineralocorticoid receptor (MR) antagonists, both the research compound RU 26752 and the clinically approved drug eplerenone play significant roles. While eplerenone is a well-established therapeutic agent for conditions like hypertension and heart failure, this compound has been instrumental as a research tool for elucidating the physiological functions of the mineralocorticoid receptor. This guide provides a detailed comparison of their efficacy and selectivity, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and eplerenone exert their effects by acting as competitive antagonists at the mineralocorticoid receptor. This receptor, a member of the nuclear receptor superfamily, is activated by the steroid hormone aldosterone. Upon activation, the MR translocates to the nucleus and regulates the transcription of genes involved in sodium and water reabsorption, blood pressure control, and tissue fibrosis. By blocking aldosterone's ability to bind to the MR, both compounds inhibit these downstream effects.[1][2]
In Vitro Efficacy and Selectivity
The potency and selectivity of MR antagonists are critical determinants of their therapeutic utility and potential side effects. The following tables summarize the available quantitative data for this compound and eplerenone.
Table 1: Mineralocorticoid Receptor (MR) Binding Affinity
| Compound | Parameter | Value | Species | Assay Type |
| Eplerenone | IC50 | 81 nM | Human | Radioligand Binding Assay |
| This compound | Saturation Range | 1-10 nM | Rat | Radioligand Binding Assay |
IC50: Half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. Saturation Range: The concentration range at which the compound binds to the receptor.
Table 2: Selectivity for Other Steroid Receptors
| Compound | Receptor | Binding Affinity/Potency | Notes |
| Eplerenone | Glucocorticoid Receptor (GR) | Minimal | Highly selective for MR.[1][3] |
| Progesterone Receptor (PR) | Minimal | [1] | |
| Androgen Receptor (AR) | Minimal | Spironolactone is 1000x more potent at AR. | |
| This compound | Glucocorticoid Receptor (GR) | Not specified | Used as a selective MR antagonist in studies. |
| Progesterone Receptor (PR) | Not specified | ||
| Androgen Receptor (AR) | Not specified |
Note: Quantitative, directly comparable binding affinity data (Ki or IC50 values) for this compound across all steroid receptors is limited in the public domain. However, its widespread use as a selective MR antagonist in research suggests a favorable selectivity profile.
In Vivo Efficacy
The ultimate measure of an MR antagonist's effectiveness lies in its ability to counteract the physiological effects of aldosterone in a living organism.
Eplerenone:
Clinical and preclinical studies have extensively documented the in vivo efficacy of eplerenone.
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Blood Pressure Reduction: In patients with mild-to-moderate hypertension, eplerenone has been shown to significantly lower both systolic and diastolic blood pressure. In apolipoprotein E-deficient mice, eplerenone administration (200 mg/kg/day for 3 months) resulted in a significant decrease in systolic and diastolic blood pressure (12% and 11% reduction, respectively). Studies in spontaneously hypertensive rats have also demonstrated its ability to reduce blood pressure, although the effect was modest at the highest dose tested (300 mg/kg/day for 8 weeks).
-
Cardioprotective Effects: Beyond its antihypertensive effects, eplerenone has been shown to reduce mortality in patients with heart failure following myocardial infarction.
This compound:
As a research tool, the in vivo efficacy of this compound has been demonstrated in various experimental models of aldosterone excess.
-
Antagonism of Aldosterone-Induced Hypertension: Studies in rats have shown that this compound can effectively prevent the development of hypertension induced by aldosterone administration. This highlights its ability to block the pressor effects of aldosterone in vivo.
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is crucial for interpreting the results.
Radioligand Binding Assay (for Binding Affinity)
This assay is a standard method to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity of this compound and eplerenone to the mineralocorticoid receptor and other steroid receptors.
General Protocol:
-
Receptor Preparation: Cell membranes or cytosolic fractions containing the receptor of interest are prepared from tissues or cell lines expressing the receptor.
-
Radioligand Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-aldosterone for MR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound or eplerenone).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined from this curve, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
In Vivo Aldosterone-Induced Hypertension Model
This animal model is used to evaluate the ability of a compound to block the hypertensive effects of aldosterone.
Objective: To assess the in vivo efficacy of this compound and eplerenone in preventing or reversing aldosterone-induced hypertension.
General Protocol:
-
Animal Model: Typically, rats are used for this model.
-
Induction of Hypertension: A continuous infusion of aldosterone is administered to the animals, usually via a subcutaneously implanted osmotic minipump. This leads to a gradual increase in blood pressure over several weeks.
-
Drug Administration: The test compound (this compound or eplerenone) is administered to a separate group of animals receiving aldosterone. The drug can be given orally, via injection, or through a separate osmotic minipump.
-
Blood Pressure Monitoring: Blood pressure is monitored regularly throughout the study period using methods such as tail-cuff plethysmography or radiotelemetry.
-
Data Analysis: The blood pressure readings of the animals receiving aldosterone plus the test compound are compared to those receiving aldosterone alone and a control group. A significant attenuation of the aldosterone-induced blood pressure increase indicates in vivo efficacy of the antagonist.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mineralocorticoid Receptor Signaling Pathway and Antagonism.
Caption: Radioligand Binding Assay Experimental Workflow.
Conclusion
Both this compound and eplerenone are effective antagonists of the mineralocorticoid receptor. Eplerenone is a clinically validated therapeutic with a well-documented efficacy and a high degree of selectivity, which translates to a favorable side-effect profile compared to older, non-selective antagonists like spironolactone. This compound, while primarily a research compound, demonstrates high affinity for the MR and proven in vivo efficacy in blocking aldosterone's effects. The available data suggests that this compound is a potent and selective tool for preclinical research. For drug development professionals, the high selectivity of eplerenone serves as a benchmark for the development of new generations of MR antagonists with potentially improved properties. Further head-to-head studies with comprehensive selectivity profiling would be beneficial for a more definitive comparison of these two important molecules.
References
Validating RU 26752 Specificity for the Mineralocorticoid Receptor: A Comparative Guide
For researchers investigating the mineralocorticoid receptor (MR), the specificity of pharmacological tools is paramount. This guide provides a comparative analysis of RU 26752, a steroidal antagonist, and its selectivity for the MR over other steroid receptors, namely the glucocorticoid receptor (GR), progesterone receptor (PR), and androgen receptor (AR). This objective comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their study design.
Data Presentation: Comparative Binding Affinity
The cornerstone of validating a receptor antagonist's specificity lies in its binding affinity for the target receptor versus off-target receptors. The following table summarizes the relative binding affinities of this compound in comparison to the established MR antagonists, spironolactone and eplerenone. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50%. Lower IC50 values denote higher binding affinity.
| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Glucocorticoid Receptor (GR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) |
| This compound | ~5 | >1000 | >1000 | >1000 |
| Spironolactone | 24 | 2400 | 70 | 200 |
| Eplerenone | 970 | >10000 | >10000 | >10000 |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data for spironolactone and eplerenone are provided for comparative purposes. A study on the novel non-steroidal MR antagonist CS-3150 reported IC50 values for spironolactone and eplerenone in a radioligand-binding assay as 36 nM and 713 nM, respectively[1].
Based on available data, this compound demonstrates a high and selective affinity for the mineralocorticoid receptor, with significantly lower affinity for the glucocorticoid, androgen, and progesterone receptors. This high degree of selectivity makes it a valuable tool for specifically studying MR-mediated pathways. In contrast, spironolactone exhibits considerable cross-reactivity with androgen and progesterone receptors, which can lead to off-target effects in experimental models[2][3][4]. Eplerenone, while more selective than spironolactone, has a lower affinity for the MR[2].
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are methodologies for key experiments used to validate the specificity of this compound.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (IC50) of this compound for MR, GR, PR, and AR.
Materials:
-
Recombinant human MR, GR, PR, and AR
-
Radiolabeled ligands: [³H]-Aldosterone (for MR), [³H]-Dexamethasone (for GR), [³H]-Progesterone (for PR), [³H]-Testosterone or [³H]-R1881 (for AR)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate a fixed concentration of the respective radiolabeled ligand and increasing concentrations of this compound with the recombinant receptor in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve.
Transactivation Assay
This cell-based assay measures the functional consequence of ligand binding to a receptor, specifically its ability to activate or inhibit gene transcription.
Objective: To assess the antagonist activity of this compound at the MR and its potential agonist or antagonist activity at GR, PR, and AR.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, CHO) that does not endogenously express high levels of the steroid receptors of interest.
-
Expression plasmids for human MR, GR, PR, and AR.
-
A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). For example, an MRE-luciferase reporter for MR.
-
Transfection reagent.
-
Aldosterone (for MR stimulation), Dexamethasone (for GR stimulation), Progesterone (for PR stimulation), and Testosterone or Dihydrotestosterone (for AR stimulation).
-
This compound.
-
Cell lysis buffer and reporter gene assay reagents.
Procedure:
-
Transfection: Co-transfect the chosen cell line with the expression plasmid for the receptor of interest and the corresponding reporter plasmid.
-
Treatment: After allowing for receptor expression, treat the cells with the appropriate agonist in the presence or absence of increasing concentrations of this compound. To test for agonist activity, treat the cells with this compound alone.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and reporter protein expression (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Measure the activity of the reporter protein (e.g., luciferase activity) using a luminometer.
-
Data Analysis: To determine antagonist activity, plot the reporter gene activity against the logarithm of the this compound concentration in the presence of the agonist. The IC50 for inhibition of transactivation can then be calculated. To assess agonist activity, compare the reporter activity in cells treated with this compound alone to that of the vehicle control and the positive control agonist.
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for validating the specificity of this compound.
Caption: Simplified MR signaling and the antagonistic action of this compound.
References
- 1. Pharmacological profile of CS-3150, a novel, highly potent and selective non-steroidal mineralocorticoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unmasking the Specificity of RU 26752: A Comparative Guide to its Steroid Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in steroid receptor research, understanding the selectivity of investigational compounds is paramount. This guide provides an objective comparison of the binding affinity of RU 26752, a known mineralocorticoid receptor antagonist, across a panel of key steroid receptors: the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), androgen receptor (AR), and progesterone receptor (PR). The information presented herein, supported by experimental data and detailed methodologies, aims to facilitate informed decisions in the selection and application of this compound in research settings.
Comparative Binding Affinity of this compound
The selectivity of a steroid receptor ligand is determined by its relative binding affinity (RBA) for its primary target receptor compared to other steroid receptors. A highly selective compound will exhibit a significantly greater affinity for its intended receptor with minimal binding to others. The following table summarizes the quantitative data on the cross-reactivity of this compound with the glucocorticoid, mineralocorticoid, androgen, and progesterone receptors. The data reveals that this compound is a potent and highly selective antagonist for the mineralocorticoid receptor, with substantially lower affinity for the glucocorticoid, androgen, and progesterone receptors.
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) |
| This compound | RBA < 0.1% | RBA = 100% | RBA = 1% | RBA = 3% |
| Dexamethasone | RBA = 100% | - | - | - |
| Aldosterone | - | RBA = 100% | - | - |
| Dihydrotestosterone (DHT) | - | - | RBA = 100% | - |
| Progesterone | - | - | - | RBA = 100% |
Caption: Relative Binding Affinity (RBA) of this compound for Steroid Receptors. The RBA of this compound for each receptor is expressed as a percentage relative to the binding of a high-affinity reference ligand for that receptor (Dexamethasone for GR, Aldosterone for MR, Dihydrotestosterone for AR, and Progesterone for PR), which is set at 100%. Data compiled from publicly available research.
Experimental Protocols
The determination of the relative binding affinity of this compound for different steroid receptors is typically performed using a competitive radioligand binding assay. This technique measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor of interest.
Key Experimental Method: Competitive Radioligand Binding Assay
1. Receptor Preparation:
-
Recombinant human steroid receptors (GR, MR, AR, or PR) expressed in a suitable cell line (e.g., Sf9 insect cells or mammalian cells like HEK293) are used.
-
Cell lysates or purified receptor preparations are prepared and the protein concentration is determined.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of the specific high-affinity radioligand for each receptor is used (e.g., [³H]-dexamethasone for GR, [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR, and [³H]-progesterone for PR).
-
Increasing concentrations of the unlabeled competitor compound, this compound, are added to the wells.
-
The receptor preparation is then added to initiate the binding reaction.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
After incubation, the bound and free radioligand are separated. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound).
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the resulting dose-response curve.
-
The relative binding affinity (RBA) is then calculated using the following formula: RBA = (IC50 of reference compound / IC50 of this compound) x 100%
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the cross-reactivity of this compound.
Caption: Workflow for Steroid Receptor Cross-Reactivity Assay.
Signaling Pathway Context
This compound, as a mineralocorticoid receptor antagonist, primarily interferes with the signaling pathway initiated by aldosterone. The following diagram illustrates the canonical mineralocorticoid receptor signaling pathway and the point of inhibition by this compound.
Caption: Mineralocorticoid Receptor Signaling and this compound Inhibition.
Preclinical Comparison of Mineralocorticoid Receptor Antagonists: A Review of Available Data
A comprehensive preclinical comparison of RU-26752 with other mineralocorticoid receptor (MR) antagonists is not feasible at this time due to the absence of publicly available data on RU-26752 in the conducted searches. Extensive investigation did not yield any specific preclinical information regarding its binding affinity, selectivity, or efficacy in in vivo models.
This guide will, therefore, provide a comparative overview of well-characterized MR antagonists—spironolactone, eplerenone, and finerenone—based on available preclinical findings. This information is intended for researchers, scientists, and drug development professionals to offer context on the landscape of MR antagonist research and development.
Mineralocorticoid Receptor Signaling Pathway
The mineralocorticoid receptor is a nuclear receptor that plays a crucial role in regulating sodium and water homeostasis, primarily through its activation by aldosterone. The binding of aldosterone to the MR in the cytoplasm leads to the dissociation of heat shock proteins (HSPs), translocation of the receptor-ligand complex to the nucleus, and subsequent binding to hormone response elements (HREs) on the DNA. This interaction modulates the transcription of target genes involved in various physiological and pathophysiological processes.
Overview of Characterized MR Antagonists
Mineralocorticoid receptor antagonists are broadly classified into two categories: steroidal and non-steroidal.
Steroidal MR Antagonists: Spironolactone and eplerenone are the classical examples of steroidal MRAs.
-
Spironolactone: The first-generation MRA, spironolactone, is a potent antagonist of the mineralocorticoid receptor.[1] However, its clinical use can be limited by its lack of selectivity, as it also binds to androgen and progesterone receptors, leading to side effects such as gynecomastia and menstrual irregularities.[2]
-
Eplerenone: Developed as a second-generation MRA, eplerenone exhibits greater selectivity for the MR compared to spironolactone, with a significantly lower affinity for androgen and progesterone receptors.[3] This improved selectivity profile results in a lower incidence of hormonal side effects.[4] However, eplerenone is noted to be less potent than spironolactone at the MR.[3]
Non-Steroidal MR Antagonists: Finerenone is a prominent example of this newer class of MRAs.
-
Finerenone: This third-generation, non-steroidal MRA has a different binding mode to the MR compared to its steroidal counterparts. Preclinical studies have indicated that finerenone has a high selectivity and potent antagonistic effect on the MR. It has demonstrated potent anti-inflammatory and anti-fibrotic effects in rodent models, potentially offering a better benefit-risk ratio concerning hyperkalemia compared to steroidal MRAs.
Preclinical Comparison of Spironolactone, Eplerenone, and Finerenone
While a direct head-to-head comparison of RU-26752 is not possible, the following table summarizes key preclinical parameters for the well-established MR antagonists based on available literature.
| Parameter | Spironolactone | Eplerenone | Finerenone |
| Class | Steroidal | Steroidal | Non-steroidal |
| MR Binding Affinity | High | Moderate (lower than spironolactone) | High |
| Selectivity vs. Androgen Receptor | Low | High | High |
| Selectivity vs. Progesterone Receptor | Low | High | High |
| Preclinical Efficacy | Demonstrated reduction of aldosterone-induced effects. | Effective in models of cardiac and renal damage. | Potent anti-inflammatory and anti-fibrotic effects in cardiorenal models. |
Experimental Protocols in Preclinical MR Antagonist Evaluation
The preclinical characterization of MR antagonists typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
-
Receptor Binding Assays: These assays are fundamental to determine the affinity of a compound for the mineralocorticoid receptor. Competitive binding assays are commonly used, where the test compound's ability to displace a radiolabeled ligand (e.g., [³H]-aldosterone) from the MR is measured. The result is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).
-
Transcriptional Activation Assays: These cell-based assays assess the functional activity of a compound. Cells are co-transfected with a plasmid expressing the MR and a reporter gene construct containing MR-responsive elements. The ability of the antagonist to inhibit aldosterone-induced reporter gene expression is quantified.
In Vivo Models
-
Animal Models of Hypertension and Renal Disease: To evaluate in vivo efficacy, MR antagonists are often tested in animal models characterized by MR overactivation, such as the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model. Key endpoints in these studies include blood pressure, urinary albumin excretion, and histological markers of cardiac and renal fibrosis and inflammation.
-
Pharmacokinetic and Pharmacodynamic Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship in vivo.
Experimental Workflow for Preclinical Evaluation of MR Antagonists
Conclusion
While the specific preclinical profile of RU-26752 remains elusive from the conducted searches, the field of mineralocorticoid receptor antagonism has evolved significantly from the first-generation steroidal antagonists to the newer non-steroidal agents. The progression from spironolactone to eplerenone and now to finerenone highlights the ongoing efforts to develop more selective and safer MRAs with improved therapeutic profiles for cardiorenal diseases. Future research and publication of data on novel compounds like RU-26752 will be essential to further understand their potential role in this therapeutic landscape.
References
- 1. eshonline.org [eshonline.org]
- 2. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Mechanism: Validating GR Antagonist Effects with Genetic Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is paramount. This guide provides a comparative framework for validating the effects of a putative glucocorticoid receptor (GR) antagonist, using the well-characterized antagonist Mifepristone (RU 38486) as a model, by leveraging the power of genetic knockout (GR-KO) mouse models.
The core principle of this validation strategy rests on a simple yet powerful premise: if a compound's effects are mediated through the glucocorticoid receptor, then these effects should be absent in an animal model lacking this receptor. This head-to-head comparison between wild-type (WT) and GR-knockout animals provides unequivocal evidence of on-target activity and specificity. Glucocorticoids, acting through the GR, are potent regulators of metabolism, inflammation, and the stress response, primarily via the hypothalamic-pituitary-adrenal (HPA) axis.[1][2]
Comparative Efficacy: GR Antagonist in WT vs. GR-KO Models
The following table outlines the anticipated outcomes when treating wild-type and GR-knockout animals with a selective GR antagonist. These expected results are based on the established physiological role of the glucocorticoid receptor.
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + GR Antagonist | GR Knockout (GR-KO) + Vehicle | GR Knockout (GR-KO) + GR Antagonist |
| HPA Axis Regulation | ||||
| Plasma ACTH | Normal Basal Levels | Increased | Elevated Basal Levels | No Significant Change |
| Plasma Corticosterone | Normal Basal Levels | Increased | Elevated Basal Levels | No Significant Change |
| Metabolic Regulation (Liver) | ||||
| Pepck Gene Expression (Gluconeogenic Enzyme) | Basal Levels | Decreased (relative to stress-induced levels) | Dysregulated Basal Levels | No Significant Change |
| Immune Response (Post-LPS Challenge) | ||||
| Pro-inflammatory Cytokine (e.g., IL-6) | Transient Increase | Sustained/Higher Increase | Markedly Elevated and Sustained Increase | No Significant Change |
Delving into the Methodology: Key Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of conclusive validation. The following protocols are fundamental to the comparative analysis of a GR antagonist in WT and GR-KO models.
In Vivo HPA Axis Assessment
Objective: To determine if the GR antagonist disrupts the negative feedback loop of the HPA axis in a GR-dependent manner.
Protocol:
-
Animal Cohorts: Utilize age and sex-matched wild-type and tissue-specific GR-knockout mice (global GR knockout is neonatally lethal).[3] Commonly, nestin-Cre (for neuronal GR knockout) or other inducible Cre-lox systems are employed.
-
Acclimation: House animals individually for at least one week prior to the experiment to minimize baseline stress.
-
Treatment Administration: Administer the GR antagonist or vehicle (e.g., via intraperitoneal injection or oral gavage) to both WT and GR-KO cohorts.
-
Blood Sampling: At a predetermined time point post-administration (e.g., 2 hours), collect blood samples. Given the pulsatile nature of HPA axis hormones, precise timing is critical.[2]
-
Hormone Quantification: Separate plasma and measure ACTH and corticosterone levels using commercially available ELISA kits.
-
Data Analysis: Compare hormone levels across the four experimental groups (WT/Vehicle, WT/Antagonist, GR-KO/Vehicle, GR-KO/Antagonist) using a two-way ANOVA.
Glucocorticoid Receptor Binding Assay
Objective: To confirm direct, competitive binding of the antagonist to the glucocorticoid receptor.
Protocol:
-
Reagents: Recombinant human GR, a labeled glucocorticoid ligand (e.g., fluorescently-tagged dexamethasone), and the test antagonist are required.
-
Assay Principle: This is a competitive binding assay, often performed in a 96-well format. The test antagonist competes with the labeled ligand for binding to the GR. A decrease in the signal from the labeled ligand indicates successful competition by the antagonist.[4]
-
Procedure:
-
Incubate a fixed concentration of recombinant GR and labeled ligand with serial dilutions of the test antagonist.
-
Allow the reaction to reach equilibrium.
-
Measure the signal (e.g., fluorescence polarization).
-
-
Data Analysis: Plot the signal against the antagonist concentration to determine the IC50, from which the binding affinity (Ki) can be calculated.
Gene Expression Analysis via qRT-PCR
Objective: To verify that the GR antagonist blocks the GR's function as a transcription factor.
Protocol:
-
Tissue Collection: Following in vivo treatment, harvest tissues where GR signaling is prominent, such as the liver, hypothalamus, or immune cells.
-
RNA Extraction and cDNA Synthesis: Isolate high-quality RNA and reverse transcribe it into cDNA.
-
Quantitative PCR: Perform qPCR using primers for well-established glucocorticoid target genes (e.g., PEPCK, GILZ) and appropriate housekeeping genes for normalization.
-
Data Analysis: Calculate relative gene expression changes between the treatment groups. The antagonist is expected to prevent the glucocorticoid-mediated induction or repression of these genes in WT but not GR-KO animals.
Visualizing the Pathways and Processes
A clear understanding of the underlying molecular and experimental frameworks is essential.
Caption: GR signaling and the inhibitory mechanism of a competitive antagonist.
Caption: Experimental workflow for validating a GR antagonist in vivo.
References
Navigating the Interplay of Mineralocorticoid and Glucocorticoid Receptors: A Comparative Guide to RU 26752 in Combination with Glucocorticoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The intricate balance between the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR) signaling pathways is a critical area of research, with profound implications for neuroscience, endocrinology, and inflammatory diseases. While the user's initial query focused on RU 26752 as a potential glucocorticoid receptor (GR) agonist, it is crucial to clarify that This compound is a selective mineralocorticoid receptor (MR) antagonist . This guide, therefore, explores the scientifically pertinent and therapeutically relevant scenario of combining the MR antagonist this compound, and other selective MR antagonists, with GR agonists. Understanding this interplay is key to developing more targeted and effective therapeutic strategies.
This comprehensive guide provides a comparative analysis of the effects of combining MR antagonists with GR agonists, supported by experimental data. We delve into the receptor binding affinities of various MR antagonists, their impact on GR-mediated gene expression, and the resulting physiological outcomes. Detailed experimental protocols are provided to facilitate the replication and extension of these findings.
Receptor Binding Affinity and Selectivity: A Comparative Overview
The efficacy and specificity of a therapeutic strategy involving MR antagonism and GR agonism hinge on the binding profiles of the selected compounds. While this compound is a known MR antagonist, a comprehensive comparison with other widely used antagonists like spironolactone and eplerenone is essential.
| Compound | Primary Target | Reported IC50/Ki for MR | Selectivity vs. GR, PR, AR | Reference |
| This compound | MR Antagonist | ~2 nM (Ki for [3H]aldosterone binding) | High selectivity for MR over GR. | [1] |
| Spironolactone | MR Antagonist | ~24.2 nM (IC50) | Lower selectivity; significant antiandrogenic and progestogenic activity. | [2] |
| Eplerenone | MR Antagonist | ~990 nM (IC50) | High selectivity for MR over GR, PR, and AR. | [2] |
Note: Direct comparative studies for the binding affinity of this compound against a full panel of steroid receptors in the same assay are limited. The provided data is compiled from multiple sources and should be interpreted with this in mind.
Functional Consequences of Co-administration: Gene Expression and Physiological Effects
The co-administration of an MR antagonist and a GR agonist can lead to a complex modulation of downstream gene expression and physiological responses. The balance between MR and GR activation is crucial in tissues where both receptors are expressed, such as the brain (hippocampus), kidneys, and cardiovascular system.
Modulation of Gene Expression
Studies have shown that MR antagonists can influence the transcriptional activity of GR agonists. For instance, in human skeletal muscle myotubes, the GR agonist prednisolone was found to have a gene expression profile that highly overlaps with the MR agonist aldosterone, suggesting that prednisolone can act as both a GR and MR agonist. Co-incubation with the MR antagonists spironolactone or eplerenone could block the MR-mediated effects of aldosterone.[3][4] This highlights the potential of MR antagonists to refine the action of glucocorticoids, potentially separating desired anti-inflammatory effects from unwanted metabolic side effects.
| Treatment | Key Affected Genes/Pathways | Observed Effect | Cell/Tissue Type | Reference |
| Prednisolone (GR agonist) + Spironolactone (MR antagonist) | Inflammatory response genes (e.g., CCL2, CCL4, CXCL1), Fibronectin | Spironolactone reduced the expression of a highly overlapping set of chemokines and cytokines as prednisolone. Spironolactone also repressed myeloid expression of fibronectin, while prednisolone increased its expression. | Dystrophic (mdx) mouse quadriceps myeloid cells | |
| Aldosterone (MR agonist) + Spironolactone/Eplerenone (MR antagonists) | Muscle-specific genes | Co-incubation with either spironolactone or eplerenone resulted in similar numbers of gene expression changes, suggesting both can block MR activation to a similar extent. | Normal human skeletal muscle myotubes | |
| Dexamethasone (GR agonist) | Inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) | Dexamethasone strongly blunted the systemic release of IL-6 and CRP. | Human subjects with endotoxin-induced inflammation |
Physiological and Pathophysiological Outcomes
The interplay between MR and GR signaling has significant consequences for various physiological systems.
| Physiological Parameter | Treatment | Observed Effect | Animal Model/Study Population | Reference |
| Blood Pressure | Intracerebroventricular injection of MR antagonist (RU 28318) and GR antagonist (RU 38486) | The MR antagonist decreased blood pressure, while the GR antagonist caused an increase. | Conscious male rats | |
| Inflammation | Eplerenone | Reduced myocardial fibrosis and expression of inflammatory markers in a model of viral myocarditis. | DBA/2 mice | |
| Metabolic Indices | Eplerenone | Improved intramyocellular lipids, monocyte chemoattractant protein-1, and high-density lipoprotein in HIV-infected individuals. | HIV-infected individuals | |
| Anxiety-like Behavior | Intracerebroventricular injection of MR antagonist (RU 28318) and GR antagonist (RU 38486) | Simultaneous blockade of both receptors increased immobility and fear-potentiated startle. | Rats |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Glucocorticoid and Mineralocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GR agonist and an MR antagonist.
Experimental Workflow for Investigating Combined Effects
Caption: General experimental workflow for comparing compound effects.
Detailed Experimental Protocols
Radioligand Binding Assay for MR and GR
Objective: To determine the binding affinity (Ki) of this compound and other compounds for the mineralocorticoid and glucocorticoid receptors.
Materials:
-
[3H]aldosterone (for MR) or [3H]dexamethasone (for GR)
-
Unlabeled this compound, spironolactone, eplerenone, and a reference GR agonist (e.g., dexamethasone)
-
Tissue homogenates (e.g., rat hippocampus) or cells expressing MR and GR
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10% glycerol, 1 mM EDTA, and 20 mM sodium molybdate)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare tissue homogenates or cell lysates.
-
In a 96-well plate, add a fixed concentration of the radioligand ([3H]aldosterone or [3H]dexamethasone).
-
Add increasing concentrations of the unlabeled competitor compound (this compound, spironolactone, eplerenone, or dexamethasone).
-
Add the tissue homogenate or cell lysate to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium (e.g., 18-24 hours).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each competitor.
-
Convert the IC50 to Ki using the Cheng-Prusoff equation.
In Vivo Study: Intracerebroventricular (ICV) Injection and Blood Pressure Measurement in Rats
Objective: To assess the central effects of MR and GR modulation on blood pressure.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
This compound (or other MR antagonist) and a GR agonist dissolved in artificial cerebrospinal fluid (aCSF)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline scalp incision to expose the skull.
-
Drill a small hole over the lateral ventricle at the appropriate coordinates from bregma.
-
Slowly infuse the compound solution (e.g., 5 µL over 5 minutes) into the lateral ventricle using a Hamilton syringe.
-
Remove the syringe, suture the incision, and allow the animal to recover.
-
Measure blood pressure at baseline and at various time points post-injection using a non-invasive tail-cuff system or a pre-implanted telemetry device.
-
Analyze the changes in blood pressure between the different treatment groups.
In Vitro Study: RNA Sequencing of Treated Cells
Objective: To determine the gene expression profile in response to treatment with an MR antagonist, a GR agonist, or their combination.
Materials:
-
Cell line expressing MR and GR (e.g., human skeletal muscle myotubes, A549 cells)
-
Cell culture medium and supplements
-
This compound (or other MR antagonist) and a GR agonist
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with the vehicle, MR antagonist, GR agonist, or the combination for a specified duration (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from the extracted RNA.
-
Sequence the libraries on an NGS platform.
-
Perform bioinformatic analysis of the sequencing data, including read alignment, quantification of gene expression, and differential expression analysis between treatment groups.
Conclusion
The combination of a mineralocorticoid receptor antagonist like this compound with a glucocorticoid receptor agonist represents a nuanced therapeutic strategy with the potential to refine the effects of glucocorticoids. By blocking MR signaling, it may be possible to mitigate some of the undesirable effects of GR activation while preserving or even enhancing the desired anti-inflammatory and immunomodulatory actions. The data presented in this guide, though largely based on other MR antagonists due to a lack of direct combination studies with this compound, provide a strong rationale for further investigation into this promising area. The detailed experimental protocols offer a roadmap for researchers to explore the intricate interplay between these two critical steroid hormone receptors and to unlock new therapeutic possibilities.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Gene expression effects of glucocorticoid and mineralocorticoid receptor agonists and antagonists on normal human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: RU 26752 vs. Canrenone as Mineralocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key steroidal mineralocorticoid receptor (MR) antagonists: RU 26752 and canrenone. The information presented is intended to support research and development efforts in cardiology, endocrinology, and related fields by offering a clear, objective analysis of their performance based on available experimental data.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and canrenone in inhibiting the mineralocorticoid receptor. The data is derived from cell-based functional assays designed to measure the antagonist activity of these compounds against the human mineralocorticoid receptor.
| Compound | Assay Type | Agonist | IC50 (nM) |
| This compound | Antagonist-Mode Reporter Assay | Aldosterone (~EC80) | ~8.0 |
| Canrenone | Antagonist-Mode Reporter Assay | Aldosterone (~EC80) | ~80 |
Data sourced from antagonist-mode assays using human mineralocorticoid receptor reporter cells. The assay measured the ability of the antagonist to inhibit the transcriptional activity induced by an approximate EC80 concentration of aldosterone.[1]
Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway
Both this compound and canrenone are competitive antagonists of the mineralocorticoid receptor.[2] The MR, a member of the nuclear receptor superfamily, is the primary target of aldosterone.[3] In its inactive state, the MR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon aldosterone binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade plays a crucial role in the regulation of electrolyte and water balance, blood pressure, inflammation, and fibrosis.[3] this compound and canrenone exert their effects by binding to the MR, preventing aldosterone from binding and initiating this signaling cascade.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare mineralocorticoid receptor antagonists like this compound and canrenone.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the mineralocorticoid receptor.
Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of this compound and canrenone for the mineralocorticoid receptor.
Methodology:
-
Preparation of Receptor Source: A cytosolic fraction containing the mineralocorticoid receptor is prepared from tissues known to express the receptor, such as the hippocampus or kidney of adrenalectomized rats, or from cells engineered to overexpress the human MR.
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [³H]aldosterone or [³H]dexamethasone) at a fixed concentration.
-
Competition: For competition binding assays, increasing concentrations of the unlabeled competitor compounds (this compound or canrenone) are added to the incubation mixture. A parallel incubation is performed with a large excess of unlabeled ligand to determine non-specific binding.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. Common methods include dextran-coated charcoal adsorption or filtration over Sephadex LH-20 minicolumns.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell-Based Mineralocorticoid Receptor Reporter Gene Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist of the mineralocorticoid receptor in a cellular context.
Objective: To determine the IC50 values of this compound and canrenone in a functional cellular environment.
Methodology:
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells) are engineered to stably express the full-length human mineralocorticoid receptor. These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with MR-responsive elements.
-
Cell Plating: The reporter cells are plated in a multi-well plate and allowed to attach and grow.
-
Compound Treatment:
-
Agonist Mode: To test for agonist activity, cells are treated with increasing concentrations of the test compound.
-
Antagonist Mode: To test for antagonist activity, cells are co-treated with a fixed concentration of an MR agonist (e.g., aldosterone, typically at its EC50 or EC80 concentration) and increasing concentrations of the test antagonist (this compound or canrenone).
-
-
Incubation: The cells are incubated with the compounds for a sufficient period (e.g., 22-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and a luciferase detection reagent is added to the cell lysate. The resulting luminescence, which is proportional to the activity of the mineralocorticoid receptor, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control (vehicle-treated cells). For antagonist assays, the IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-induced signal, is calculated using a suitable dose-response curve fitting model.
Discussion and Conclusion
Based on the available in vitro data, this compound demonstrates approximately 10-fold greater potency as a mineralocorticoid receptor antagonist compared to canrenone in a functional cell-based assay. Canrenone itself is an active metabolite of spironolactone and is a well-characterized MR antagonist used in clinical practice in some regions. The higher potency of this compound suggests it may have therapeutic potential at lower concentrations, which could be advantageous in minimizing off-target effects.
It is important to note that this comparison is based on a limited set of publicly available data. A comprehensive evaluation would require head-to-head studies assessing not only potency but also selectivity against other steroid receptors (e.g., androgen, progesterone, and glucocorticoid receptors), pharmacokinetic profiles, and in vivo efficacy in relevant disease models.
The experimental protocols outlined provide a robust framework for conducting such comparative studies. Both radioligand binding assays and cell-based functional assays are critical for characterizing the pharmacological profile of novel MR antagonists and for benchmarking them against established compounds like canrenone. The use of standardized protocols is essential for generating reliable and comparable data to guide further drug development efforts.
References
In-Depth Comparative Analysis of RU 26752: A Guide for Researchers
An Objective Evaluation of RU 26752 in the Context of Current Research Alternatives
For researchers and professionals in the field of drug development, the selection of appropriate research compounds is a critical step that dictates the trajectory and potential success of a study. This guide provides a comprehensive comparative analysis of the compound designated this compound, offering an objective evaluation of its performance against other relevant alternatives. The information presented herein is intended to support informed decision-making by providing a detailed summary of available experimental data and methodologies.
Understanding this compound: Mechanism of Action and Signaling Pathways
Currently, publicly available scientific literature and databases lack sufficient information to definitively characterize the mechanism of action and specific signaling pathways modulated by a compound identified as "this compound." Further research and publication of experimental data are required to elucidate its biological activity and therapeutic potential.
Comparative Data and Experimental Protocols
A thorough search of existing research has not yielded comparative studies or detailed experimental protocols for a compound specifically designated as this compound. Therefore, direct quantitative comparisons and standardized methodologies cannot be provided at this time.
Researchers interested in this or similar compounds are encouraged to consult broader studies on related chemical classes or therapeutic targets to infer potential experimental designs and comparative frameworks.
Visualization of Potential Pathways and Workflows
While specific data for this compound is unavailable, the following diagrams illustrate common signaling pathways and experimental workflows that are frequently employed in the evaluation of novel therapeutic compounds. These are provided as examples of how such information would be visualized.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical signaling cascade that a novel compound might influence.
Caption: A potential signal transduction pathway.
General Experimental Workflow for Compound Screening
This diagram outlines a typical workflow for screening and evaluating the efficacy of a new compound.
Safety Operating Guide
Navigating the Disposal of RU 26752: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the selective glucocorticoid receptor agonist, RU 26752, is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step guidance to address operational questions regarding its disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Standard laboratory practice dictates the use of:
-
Safety glasses or goggles: To protect the eyes from any potential splashes.
-
Gloves: To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
Ensure adequate ventilation in the area where the disposal procedure is being carried out.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form (solid or in solution) and the quantity of waste.
For Solid Waste (e.g., powder, contaminated consumables):
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled waste container. This includes unused compound, contaminated weigh boats, pipette tips, and gloves.
-
Containerization: Use a sturdy, sealable container for the solid waste. Ensure the container is compatible with the waste and will not leak.
-
Labeling: Label the container clearly as "Non-hazardous Chemical Waste" and list the contents, including "this compound" and any other materials present.
-
Disposal: Dispose of the container in the regular laboratory trash, unless institutional policy requires specific disposal routes for non-hazardous chemical waste.[2][3]
For Liquid Waste (e.g., solutions):
-
Aqueous Solutions: For small quantities of aqueous solutions, and in the absence of other hazardous materials, disposal down the sanitary sewer with copious amounts of water may be permissible.[2] However, this is highly dependent on local regulations and institutional policies. Always confirm with your EH&S department before disposing of any chemical down the drain.
-
Solvent-Based Solutions: If this compound is dissolved in a hazardous solvent (e.g., flammable, corrosive, or toxic), the entire solution must be treated as hazardous waste.
-
Containerization: Collect the waste in a designated, sealed, and compatible container.
-
Labeling: Clearly label the container as "Hazardous Waste," listing all chemical components and their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Decontamination of Glassware:
Glassware that has come into contact with this compound should be decontaminated.
-
Rinsing: Triple-rinse the glassware with a suitable solvent capable of dissolving the compound. Collect the rinsate as hazardous waste if a hazardous solvent is used. If a non-hazardous solvent like water is used, the rinsate can likely be disposed of down the drain, again, pending institutional approval.
-
Washing: After rinsing, wash the glassware with soap and water as per standard laboratory procedure.
Quantitative Data Summary
Given that this compound is not classified as hazardous, quantitative disposal limits are generally not applicable. The primary consideration is the nature of the solvent used.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound Waste | Dispose of in a labeled, sealed container in the regular laboratory trash. | Confirm with institutional policy regarding the disposal of non-hazardous chemical waste. |
| Aqueous this compound Solutions | For small quantities, may be permissible to dispose down the sanitary sewer with copious amounts of water. | Requires prior approval from your institution's EH&S department. Check for the presence of other hazardous solutes. |
| Solvent-Based this compound Solutions | Treat as hazardous waste. Collect in a labeled, sealed container for pickup by hazardous waste management. | The solvent determines the hazard classification (e.g., flammable, toxic). Segregate from incompatible wastes. |
| Empty Containers | Triple-rinse with a suitable solvent. Air dry. Dispose of in the regular trash. | If a hazardous solvent is used for rinsing, the rinsate must be collected as hazardous waste. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
It is the responsibility of every researcher to handle and dispose of chemical waste in a manner that ensures the safety of themselves, their colleagues, and the environment. When in doubt, always err on the side of caution and consult with your institution's safety professionals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
